Product packaging for (Rac)-Efavirenz-d5(Cat. No.:CAS No. 1132642-95-5)

(Rac)-Efavirenz-d5

Cat. No.: B127556
CAS No.: 1132642-95-5
M. Wt: 320.70 g/mol
InChI Key: XPOQHMRABVBWPR-XWJABCKYSA-N
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Description

Efavirenz-d5 is a deuterium-labeled analog of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV research. This stable isotope incorporates five deuterium atoms and is designed for use as an internal standard in mass spectrometry-based assays, aiding in the precise quantification of Efavirenz in complex biological matrices during pharmacokinetic and metabolic studies. The parent compound, Efavirenz, exerts its antiretroviral effect by allosterically binding to and inhibiting the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change that disrupts the enzyme's catalytic activity, effectively blocking the conversion of viral RNA into DNA and, consequently, halting viral replication. Efavirenz is a cornerstone of antiretroviral therapy (ART) and is a key component of first-line treatment regimens for treatment-naïve patients. Efavirenz-d5 contains an alkyne group, making it a valuable click chemistry reagent. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups, facilitating its use in various bioconjugation and proteomics applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClF3NO2 B127556 (Rac)-Efavirenz-d5 CAS No. 1132642-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-XWJABCKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649378
Record name (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132642-95-5
Record name (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (Rac)-Efavirenz-d5 - Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of (Rac)-Efavirenz-d5. The information is intended to support research and development activities involving this isotopically labeled compound.

Core Chemical Properties

This compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Efavirenz in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C14H4D5ClF3NO2[3][4][5]
Molecular Weight 320.71 g/mol [3][4][5]
CAS Number 2749807-27-8, 1132642-95-5, 154598-52-4[3][4]
Synonyms (±)-Efavirenz-d5, 6-Chloro-4-(2-cyclopropyl-d5-ethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[3][4]
Physical State Solid
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1]
Storage Temperature -20°C[4]

Chemical Structure

The chemical structure of this compound is characterized by a benzoxazinone core with a trifluoromethyl group and a deuterated cyclopropyl-ethynyl side chain at the C4 position. The five deuterium atoms are located on the cyclopropyl ring.

Structural Identifiers:

IdentifierValue
SMILES O=C1OC(C2=CC(Cl)=C(N1)C=C2)(C(F)(F)F)C#CC3C3([2H])[2H]
InChI InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D

Experimental Protocols

Hypothetical Synthesis of this compound

Stage 1: Synthesis of (Cyclopropyl-d5)acetylene

A potential route to (cyclopropyl-d5)acetylene could involve the deuteration of a suitable cyclopropane precursor. For instance, a cyclopropanecarboxylic acid derivative could be subjected to a deuteration process using a deuterium source like D2O under appropriate catalytic conditions, followed by conversion to the corresponding aldehyde and then to the terminal alkyne via the Corey-Fuchs reaction.

Stage 2: Synthesis of (Rac)-2-(2-Amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol

  • Dissolve (cyclopropyl-d5)acetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting lithium acetylide solution for 30 minutes.

  • In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 3: Cyclization to this compound

  • Dissolve the racemic amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Analytical Method: Quantification of Efavirenz in Hair using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the analysis of Efavirenz in hair samples.

Sample Preparation:

  • Weigh approximately 0.2 mg of hair into a 2 mL tube containing ceramic beads.

  • Add 1 mL of methanol and a known concentration of this compound as the internal standard.

  • Homogenize the sample using a tissue homogenizer until the hair is pulverized.

  • Centrifuge the sample and transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: Agilent Poroshell C18 column

  • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., formic acid in water).

  • Flow Rate: As optimized for the column.

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Efavirenz transition: 316 → 244 (quantifier), 316 → 232 (qualifier)

    • This compound transition: 321 → 246

Data Analysis:

Quantify the concentration of Efavirenz in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Efavirenz and a constant concentration of the internal standard.

Mechanism of Action of Efavirenz

This compound serves as an analytical tool, and its biological activity is not its primary application. However, understanding the mechanism of its non-deuterated counterpart, Efavirenz, is crucial for researchers in the field of antiretroviral drug development. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1).[6]

Efavirenz works by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, which allosterically inhibits its catalytic activity. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. By inhibiting reverse transcriptase, Efavirenz effectively halts the replication of the virus.

Efavirenz_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA RT Reverse Transcriptase Viral RNA->RT Binds Viral DNA Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Replication Replication Provirus->Replication New Virions New Virions Replication->New Virions RT->Viral DNA Reverse Transcription Efavirenz (Rac)-Efavirenz Efavirenz->RT Allosteric Inhibition

Caption: Mechanism of Efavirenz as an HIV-1 Reverse Transcriptase Inhibitor.

Logical Workflow for Analytical Use

This compound is a critical component in the workflow for the quantitative analysis of Efavirenz in biological samples. The following diagram illustrates the logical steps involved in such an analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Hair) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Efavirenz / Efavirenz-d5) MS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Result Determine Efavirenz Concentration Calibration->Result

References

The Role of (Rac)-Efavirenz-d5 in Modern Drug Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, serves a critical function in contemporary research, primarily as a high-fidelity internal standard for quantitative bioanalysis. Its structural similarity and mass difference make it an indispensable tool for accurately measuring Efavirenz concentrations in complex biological matrices. This guide provides a comprehensive overview of its application, supported by detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its effective use in a research setting.

Core Application: An Internal Standard in Quantitative Analysis

The principal application of this compound is as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, but is distinguishable by its mass.[2][3] By adding a known quantity of this compound to a biological sample, researchers can correct for variations that may occur during sample preparation, injection, and ionization, thereby ensuring the accuracy and precision of the Efavirenz measurement.[3]

This is crucial in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence studies where precise quantification of drug levels is paramount.[4][5][6][7] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[3]

Experimental Protocols: Quantification of Efavirenz in Human Plasma using LC-MS/MS

The following sections detail a typical experimental protocol for the quantification of Efavirenz in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[4][5][8]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Efavirenz from plasma samples.[4][5][8]

  • Step 1: Aliquot 50 µL of human plasma sample into a microcentrifuge tube.

  • Step 2: Add a specific volume of a working solution of this compound (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Step 3: Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 150 µL), to the plasma sample.

  • Step 4: Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Step 5: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Step 6: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is typically performed using a reverse-phase C18 column.

ParameterTypical Value
Column C18 column (e.g., Agilent Poroshell, Hypersil)[1][9]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 1.5 mL/min[4][9]
Injection Volume 5 - 20 µL[9]
Gradient A gradient elution is often used to optimize separation.
Column Temperature Ambient or controlled (e.g., 40°C)
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), often in positive or negative mode[1][4]
MRM Transition (Efavirenz) m/z 316 → 244 (quantifier), m/z 316 → 232 (qualifier)[1]
MRM Transition (this compound) m/z 321 → 246[1]
Collision Energy Optimized for each transition
Dwell Time ~100-200 ms

Data Presentation: Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical validation parameters from published studies.

ParameterTypical PerformanceReference
Linearity Range 1.0 - 2,500 ng/mL[4][5]
Correlation Coefficient (r²) > 0.99[4][5]
Intra-day Precision (%CV) < 10%[4][5]
Inter-day Precision (%CV) < 15%[4][5]
Accuracy (% Recovery) 95 - 110%[4][5]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[4][5]

Visualizations

Efavirenz Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Efavirenz, which are important to consider when quantifying the parent drug.

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz Efavirenz->Metabolite1 CYP2B6 (major) CYP3A4 Metabolite2 7-hydroxyefavirenz Efavirenz->Metabolite2 CYP2A6 Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates UGTs, SULTs Metabolite2->Conjugates UGTs, SULTs

Caption: Primary metabolic pathways of Efavirenz.

Bioanalytical Workflow Using this compound

This diagram outlines the typical workflow for quantifying Efavirenz in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Efavirenz / Efavirenz-d5) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration

References

An In-Depth Technical Guide to the Synthesis and Purification of (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for racemic Efavirenz-d5 ((Rac)-6-chloro-4-((cyclopropyl-d5)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1]oxazin-2-one). The guide is intended for researchers, scientists, and professionals in drug development. The synthesis of this deuterated analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Synthetic Pathway

The synthesis of (Rac)-Efavirenz-d5 involves a multi-step process that begins with the preparation of a deuterated cyclopropyl precursor, followed by its coupling with the core aromatic structure and subsequent cyclization. While a specific, detailed experimental protocol for the deuterated analog is not widely published, a plausible and scientifically sound synthetic route can be constructed based on established methods for the synthesis of Efavirenz and related deuterated compounds.

The proposed synthetic pathway can be visualized as follows:

Synthesis_Pathway A Cyclopropyl-d5 Methyl Ketone B (Cyclopropyl-d5)acetylene A->B Conversion D Racemic 2-(2-amino-5-chlorophenyl)-4- (cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol B->D Addition Reaction C 2-Amino-5-chlorophenyl trifluoromethyl ketone C->D E This compound D->E Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of non-deuterated Efavirenz and related compounds.

Stage 1: Synthesis of (Cyclopropyl-d5)acetylene

The key to synthesizing this compound is the preparation of the deuterated intermediate, (cyclopropyl-d5)acetylene. This can be achieved through a two-step process starting from a deuterated cyclopropyl methyl ketone.

Step 1a: Deuteration of Cyclopropyl Methyl Ketone

A potential method for the deuteration of cyclopropyl methyl ketone involves an acid or base-catalyzed exchange reaction in the presence of a deuterium source, such as D₂O.

ParameterValue/Condition
Starting Material Cyclopropyl methyl ketone
Deuterium Source Deuterium oxide (D₂O)
Catalyst Acid (e.g., DCl) or Base (e.g., NaOD)
Solvent D₂O or a co-solvent system
Temperature Varies (may require heating)
Reaction Time Monitored by NMR or MS
Work-up Extraction and distillation

Step 1b: Conversion to (Cyclopropyl-d5)acetylene

Several methods exist for the conversion of cyclopropyl methyl ketone to cyclopropyl acetylene. One common approach involves reaction with a chlorinating agent followed by dehydrochlorination.

ParameterValue/Condition
Starting Material Cyclopropyl-d5 methyl ketone
Reagents 1. Chlorinating agent (e.g., PCl₅) 2. Strong base (e.g., NaNH₂, n-BuLi)
Solvent Anhydrous, non-protic solvent (e.g., THF, hexane)
Temperature Cooled initially, then may require reflux
Reaction Time Several hours
Work-up Quenching, extraction, and distillation
Stage 2: Synthesis of Racemic 2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol

This step involves the addition of the lithium salt of (cyclopropyl-d5)acetylene to 2-amino-5-chlorophenyl trifluoromethyl ketone.

ParameterValue/Condition
Starting Materials (Cyclopropyl-d5)acetylene, 2-amino-5-chlorophenyl trifluoromethyl ketone
Reagent n-Butyllithium (n-BuLi)
Solvent Anhydrous tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 2-4 hours
Work-up Quenching with saturated NH₄Cl solution, extraction with ethyl acetate
Purification Column chromatography on silica gel
Stage 3: Synthesis of this compound

The final step is the cyclization of the amino alcohol intermediate to form the benzoxazinone ring using a carbonylating agent.

ParameterValue/Condition
Starting Material Racemic 2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol
Reagent 1,1'-Carbonyldiimidazole (CDI) or Triphosgene
Solvent Anhydrous tetrahydrofuran (THF)
Temperature Room temperature to reflux
Reaction Time 1-3 hours
Work-up Removal of solvent, extraction with ethyl acetate
Purification Column chromatography and/or recrystallization

Purification Methods

The purification of this compound is critical to ensure its suitability as an internal standard. The primary methods employed are column chromatography and recrystallization. For chiral separation to isolate specific enantiomers, specialized chromatographic techniques are necessary.

Chromatographic Purification

Purification_Workflow A Crude this compound B Silica Gel Column Chromatography A->B C Fraction Collection B->C D Solvent Evaporation C->D E Purified this compound D->E F Recrystallization (Optional) E->F

Caption: General workflow for the purification of this compound.

Table of Chromatographic Conditions (Typical)

ParameterCondition
Stationary Phase Silica gel (for achiral purification)
Mobile Phase Hexane/Ethyl Acetate gradient
Detection UV (e.g., 254 nm)
Chiral Stationary Phase Cellulose or amylose-based (for enantiomeric separation)
Chiral Mobile Phase n-Hexane/Isopropanol[2]
Recrystallization

Recrystallization from a suitable solvent system, such as heptane/ethyl acetate, can be employed to further purify the final product and obtain a crystalline solid.

Data Presentation

Table of Expected Quantitative Data

ParameterExpected Value
Overall Yield 15-30% (estimated based on a multi-step synthesis)
Purity (by HPLC) >95%[3]
Deuterium Incorporation ≥98%
Molecular Formula C₁₄H₄D₅ClF₃NO₂[3]
Molecular Weight 320.71 g/mol [3]

Conclusion

The synthesis and purification of this compound require a multi-step approach that leverages established organic chemistry reactions. The key challenge lies in the efficient and selective introduction of deuterium atoms into the cyclopropyl moiety. The purification of the final product to a high degree of chemical and isotopic purity is essential for its application as an internal standard in analytical methods. The protocols and data presented in this guide provide a solid foundation for the successful preparation of this important analytical standard.

References

Physical and chemical characteristics of (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document details its properties, experimental protocols for its analysis, and its metabolic fate, serving as a critical resource for professionals in drug development and research.

Physicochemical Characteristics

This compound is a stable isotope-labeled version of Efavirenz, where five hydrogen atoms on the cyclopropyl ring have been replaced by deuterium. This labeling is primarily for use as an internal standard in quantitative bioanalytical assays.

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated parent compound, Efavirenz. Due to the limited availability of specific experimental data for the deuterated analog, properties of Efavirenz are provided as a close proxy.

PropertyThis compoundEfavirenz
Molecular Formula C₁₄H₄D₅ClF₃NO₂[1][2][3][4]C₁₄H₉ClF₃NO₂[5]
Molecular Weight 320.71 g/mol [1][2][3][4]315.7 g/mol [5]
CAS Number 1132642-95-5[1][2][3], 154598-52-4 (unlabeled)[1][2]154598-52-4[5]
Appearance Off-White Solid[3]Crystalline solid[5]
Purity >95% (HPLC)[1][2]≥98%[5]
Storage Temperature -20°C[1][2]-20°C[5]
Solubility
SolventEfavirenz Solubility
Ethanol Approximately 20 mg/mL[5]
DMSO Approximately 14 mg/mL[5]
Dimethylformamide (DMF) Approximately 20 mg/mL[5]
Aqueous Buffers Sparingly soluble[5]
1:1 Ethanol:PBS (pH 7.2) Approximately 0.5 mg/mL[5]
Water Very low, between 0.0127 mM and 0.0263 mM[6]

Metabolic Pathways of Efavirenz

Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, followed by glucuronidation. The metabolic profile of this compound is expected to be qualitatively similar to that of Efavirenz, although the rate of metabolism may be altered due to the kinetic isotope effect.

The primary enzyme responsible for the major metabolic route, 8-hydroxylation, is CYP2B6.[7] A minor pathway, 7-hydroxylation, is catalyzed mainly by CYP2A6.[8] These hydroxylated metabolites can undergo further oxidation and glucuronidation before excretion.

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy_8 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Hydroxy_8 CYP2B6 (major) CYP3A4, CYP1A2, CYP2A6 (minor) Hydroxy_7 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Hydroxy_7 CYP2A6 (major) CYP2B6 (minor) Dihydroxy_8_14 8,14-dihydroxyefavirenz Hydroxy_8->Dihydroxy_8_14 CYP2B6 Glucuronides Glucuronide Conjugates Hydroxy_8->Glucuronides UGTs Hydroxy_7->Glucuronides UGTs Dihydroxy_8_14->Glucuronides UGTs Excretion Excretion Glucuronides->Excretion

Caption: Primary metabolic pathways of Efavirenz in the liver.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate quantification and study of this compound and Efavirenz. Below are summaries of methodologies for bioanalysis and in vitro metabolism studies.

Quantification of Efavirenz in Biological Matrices

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[9]

  • Objective: To quantify Efavirenz in human plasma.

  • Sample Preparation:

    • Thaw frozen K2-EDTA plasma samples.

    • To 50 µL of plasma, add 20 µL of the Efavirenz sample solution and 20 µL of an internal standard.

    • Vortex the mixture for 5 minutes.

    • Perform solid-phase extraction (SPE) to remove interfering substances.

    • Elute the drug from the SPE cartridge with 0.5 mL of the mobile phase.[9]

  • Chromatographic Conditions:

    • Column: SHISEIDO C18 (250 x 4.6 mm i.d., 5µ).[9]

    • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 30:70 v/v ratio.[9]

    • Flow Rate: 1 mL/min.[9]

    • Detection: UV detection at 247 nm.[9]

  • Internal Standard: this compound is an ideal internal standard for this application.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][11]

  • Objective: Sensitive quantification of Efavirenz in various biological matrices including plasma, brain tissue, and dried blood spots.

  • Sample Preparation (Dried Blood Spots):

    • Excise the dried blood spot.

    • Add an internal standard (e.g., hexobarbital) and 1 mol/L K₂CO₃.

    • Extract with ethyl acetate/n-hexane (50/50 v/v).

    • Evaporate the extract to dryness.

    • Reconstitute the residue in the mobile phase.[11]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Reverse-phase C18.[11]

    • Mobile Phase: Gradient elution with 1 mmol/L ammonium acetate in water and acetonitrile.[11]

    • Ionization Mode: Negative ionization.[11]

    • Quantification: Selected reaction monitoring (SRM).[11]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Tissue, etc.) Spiking Spike with this compound (Internal Standard) Biological_Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification Results Concentration Determination Quantification->Results

Caption: General workflow for the bioanalysis of Efavirenz using an internal standard.

In Vitro Metabolism Study

Method: Human Liver Microsome (HLM) Incubation Assay[8][12][13]

  • Objective: To investigate the in vitro metabolism of Efavirenz and identify the responsible CYP enzymes.

  • Materials:

    • Pooled human liver microsomes.

    • Efavirenz stock solution (e.g., in methanol).

    • Potassium phosphate buffer (pH 7.4).

    • NADPH-generating system (cofactor for CYP enzymes).

    • Specific CYP inhibitors (for reaction phenotyping).

  • Procedure:

    • Prepare incubation mixtures in a 96-well plate containing HLM (e.g., 0.25 mg/mL), potassium phosphate buffer, and Efavirenz at various concentrations (e.g., 10 µM).[8]

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.[8]

    • Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the supernatant for the formation of metabolites (e.g., 7-hydroxyefavirenz and 8-hydroxyefavirenz) using LC-MS/MS.[8]

  • Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations are performed in the presence of known selective inhibitors for different CYP isoforms.[8]

Synthesis Outline

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic routes for Efavirenz and its analogs are well-documented.[14][15][16][17] A key step in the synthesis involves the coupling of a substituted aniline with a cyclopropyl acetylene derivative. For the synthesis of this compound, a deuterated cyclopropyl acetylene starting material would be utilized.

Conclusion

This compound is an indispensable tool for the accurate pharmacokinetic and metabolic evaluation of Efavirenz. This guide provides a foundational understanding of its physicochemical properties, metabolic pathways, and the experimental methodologies employed in its study. The presented data and protocols are intended to support researchers and drug development professionals in their work with this important compound.

References

(Rac)-Efavirenz-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Rac)-Efavirenz-d5

This guide provides comprehensive technical information on this compound, a deuterated analog of Efavirenz. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in bioanalytical studies or in other research applications.

Core Compound Data

This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte in mass spectrometry-based assays. This property makes it an ideal internal standard for pharmacokinetic and other quantitative studies.

Below is a summary of the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₁₄H₄D₅ClF₃NO₂[1][2][3]
Molecular Weight 320.71 g/mol [1][2][3]
CAS Number 1132642-95-5 (major) 2749807-27-8[1][2][4]

Note on CAS Numbers: Multiple CAS numbers have been assigned to this compound. Researchers should verify the specific CAS number associated with their material from the supplier.

Experimental Protocols

Synthesis of (Rac)-Efavirenz

The synthesis of racemic Efavirenz can be achieved through the cyclization of a key intermediate. A similar pathway would be followed for this compound, utilizing a deuterated cyclopropyl starting material. The following is a general protocol based on established synthesis routes for the non-labeled compound.

Materials:

  • 2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Heptane

  • Methanol

  • 5% aqueous Sodium Bicarbonate

  • Deionized Water

  • Hydrochloric acid solution (2%)

  • Saturated sodium bicarbonate solution

  • 10% brine solution

Procedure:

  • Dissolve the starting amino alcohol in anhydrous THF.

  • Add 1,1'-carbonyldiimidazole to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, add methanol to quench any unreacted CDI.

  • Add n-heptane, and remove a portion of the solvent under reduced pressure.

  • Add more n-heptane and THF to the reaction mass.

  • Add 5% aqueous sodium bicarbonate and stir vigorously.

  • Separate the organic layer and wash it sequentially with deionized water, 2% hydrochloric acid solution, saturated sodium bicarbonate solution, and 10% brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then crystallized from n-heptane to yield pure this compound.

This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Bioanalytical Method for Quantification of Efavirenz using this compound as an Internal Standard

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in biological matrices (e.g., hair samples), using this compound as the internal standard.[5]

Materials and Reagents:

  • Efavirenz certified reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, hair)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add a known concentration of this compound solution.

    • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell C18 (2.7 μm, 4.6 × 50 mm) or equivalent.[5]

    • Column Temperature: 30°C.[5]

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (20:80, v/v).[5]

    • Flow Rate: 500 µL/min.[5]

    • Total Run Time: 3 minutes.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • Efavirenz: 316 → 244 (quantifier), 316 → 232 (qualifier).[5]

      • Efavirenz-d5: 321 → 246.[5]

    • Optimize source parameters such as ion spray voltage (e.g., 5500 V) and source temperature (e.g., 500°C) for maximum sensitivity.[5]

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Efavirenz to the peak area of this compound against the concentration of the Efavirenz standards.

    • Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding directly to a non-essential site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Efavirenz_Mechanism_of_Action cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Inhibited RT Inhibited Reverse Transcriptase Reverse Transcriptase->Inhibited RT Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Leads to Efavirenz Efavirenz Efavirenz->Reverse Transcriptase Binds to & Inhibits

Caption: Mechanism of action of Efavirenz.

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a bioanalytical assay using a deuterated internal standard like this compound for the quantification of an analyte in a biological matrix.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine) add_is Add Deuterated Internal Standard (this compound) start->add_is extract Sample Extraction (e.g., Protein Precipitation, SPE, LLE) add_is->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification result Final Concentration quantification->result

Caption: Bioanalytical workflow with a deuterated internal standard.

References

Technical Guide: (Rac)-Efavirenz-d5 - Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the analytical specifications, purity assessment, and mechanism of action for (Rac)-Efavirenz-d5. The information is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their studies.

Certificate of Analysis Summary

A specific Certificate of Analysis for a single batch of this compound is not publicly available. However, by compiling data from various suppliers, a typical specification profile can be summarized. The following table represents a composite of common analytical data provided for this compound.

ParameterSpecificationTypical Method
Chemical Name 6-Chloro-4-((cyclopropyl-d5)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1][2]oxazin-2-one-
CAS Number 2749807-27-8[3][4], 1132642-95-5[5][6]-
Molecular Formula C₁₄H₄D₅ClF₃NO₂[4][5][7]-
Molecular Weight 320.71 g/mol [5][6][7]Mass Spectrometry
Appearance Off-White Solid[6]Visual Inspection
Purity (HPLC) >95%[5]HPLC
Isotopic Purity ≥99% deuterated forms (d₁-d₅)[4]Mass Spectrometry
Storage -20°C[5]-
Solubility DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 20 mg/ml[4]-

Experimental Protocols

The purity and identity of this compound are typically determined using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are representative experimental protocols based on published analytical methods for Efavirenz and its deuterated analogs.[8][9][10][11]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the substance by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength of 247 nm.[9]

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as a 50:50 (v/v) mixture of methanol and water.[9]

  • Analysis: The prepared sample solution is injected into the HPLC system. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity and Isotopic Purity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method confirms the chemical structure and determines the isotopic enrichment of the deuterated compound.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC method, a C18 column is used for separation. An isocratic elution with a mobile phase of 0.1% formic acid in water and acetonitrile (20:80, v/v) can be employed.[8]

  • Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transition for Efavirenz-d5: The specific precursor-to-product ion transition for Efavirenz-d5 is monitored, for example, m/z 321 → 246.[8]

  • Sample Preparation: The sample is prepared in a suitable solvent and infused into the LC-MS/MS system.

  • Analysis: The presence of the correct precursor and product ions confirms the identity of this compound. The isotopic purity is determined by comparing the signal intensity of the deuterated molecule to any non-deuterated Efavirenz present.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing weigh Weighing of this compound dissolve Dissolution in appropriate solvent weigh->dissolve hplc HPLC Analysis for Purity dissolve->hplc Inject lcms LC-MS/MS for Identity and Isotopic Purity dissolve->lcms Inject chrom_integration Chromatogram Integration hplc->chrom_integration mass_spec_analysis Mass Spectra Analysis lcms->mass_spec_analysis purity_calc Purity Calculation chrom_integration->purity_calc mass_spec_analysis->purity_calc report Final Report Generation purity_calc->report

Caption: Workflow for the analysis of this compound.

Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It targets the reverse transcriptase enzyme of HIV-1, which is crucial for the replication of the virus.[1][2][12] The following diagram illustrates this mechanism.

Mechanism of Action of Efavirenz cluster_virus HIV-1 Replication Cycle cluster_drug Efavirenz Action cluster_outcome Result viral_rna Viral RNA rt Reverse Transcriptase (RT) viral_rna->rt Transcription viral_dna Viral DNA rt->viral_dna Synthesizes inhibition Inhibition no_replication Inhibition of Viral Replication efavirenz Efavirenz efavirenz->rt Binds to allosteric site

Caption: Mechanism of action of Efavirenz as an NNRTI.

References

Navigating the Landscape of (Rac)-Efavirenz-d5: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like (Rac)-Efavirenz-d5 is instrumental in advancing pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the safety data, handling procedures, and relevant biological pathways associated with this compound, ensuring its safe and effective use in a laboratory setting.

This document summarizes the available safety information and outlines key biological pathways and experimental considerations based on the well-characterized non-deuterated parent compound, Efavirenz. The inclusion of a deuterated analog necessitates careful handling and adherence to safety protocols, as outlined in the Safety Data Sheet (SDS).

Safety Data Sheet at a Glance

A comprehensive understanding of the hazards associated with this compound is paramount for laboratory safety. The following tables summarize the key safety information derived from the Safety Data Sheet provided by LGC Standards.[1]

Table 1: Hazard Identification and Classification [1]

Hazard ClassCategoryHazard Statement
Serious eye damage/eye irritation2H319: Causes serious eye irritation.
Reproductive toxicity2H361: Suspected of damaging fertility or the unborn child.
Effects on or via lactation-H362: May cause harm to breast-fed children.
Specific target organ toxicity — repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure.
Acute aquatic toxicity1H400: Very toxic to aquatic life.
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects.

Table 2: Handling and Personal Protective Equipment (PPE) [1]

AspectRecommendation
Engineering Controls Ensure adequate ventilation.
Eye/Face Protection Wear suitable eye/face protection.
Skin Protection Wear protective gloves and suitable protective clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.
General Hygiene Avoid contact with skin, eyes, or clothing. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work.

Table 3: Storage and Disposal [1]

AspectRecommendation
Storage Store at -20°C. Store only in the original receptacle.
Spillage Collect spillage.
Disposal Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.

Biological Pathways and Mechanisms

This compound is a deuterated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] Its mechanism of action and metabolic fate are expected to be analogous to the parent compound.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz functions by non-competitively binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site.[2][4][5] This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle.[4][5]

Efavirenz Efavirenz RT HIV-1 Reverse Transcriptase Efavirenz->RT Binds to Efavirenz->RT Inhibits NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) RT->NNRTI_Pocket Contains Viral_DNA Viral DNA RT->Viral_DNA Converts Viral_RNA Viral RNA Viral_RNA->RT Substrate Replication Viral Replication Viral_DNA->Replication cluster_cyp CYP450 Enzymes cluster_ugt UGT Enzymes Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major) Efavirenz->Metabolite1 Hydroxylation Metabolite2 7-hydroxyefavirenz (Minor) Efavirenz->Metabolite2 Hydroxylation Glucuronide Glucuronidated Metabolites Metabolite1->Glucuronide Glucuronidation Metabolite2->Glucuronide Glucuronidation Excretion Excretion Glucuronide->Excretion CYP2B6 CYP2B6 CYP2B6->Efavirenz Catalyzes CYP2A6 CYP2A6 CYP2A6->Efavirenz Catalyzes UGTs UGTs UGTs->Metabolite1 Catalyzes UGTs->Metabolite2 Catalyzes Start Start Prep Prepare Reagents: This compound (Test Compound) Liver Microsomes, NADPH, Buffer Start->Prep Incubation Incubate Test Compound with Liver Microsomes Prep->Incubation Timepoints Collect Samples at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analysis Analyze Samples by LC-MS/MS Quench->Analysis Data Determine Rate of Metabolism (Half-life, Intrinsic Clearance) Analysis->Data End End Data->End

References

Methodological & Application

Application Note: Quantitative Analysis of Efavirenz in Human Plasma by LC-MS/MS using (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in human plasma. The method utilizes (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies of Efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Monitoring its plasma concentrations is crucial to ensure therapeutic efficacy and minimize dose-related side effects. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Efavirenz in human plasma, which is applicable for clinical research and therapeutic drug management.

Experimental

Materials and Reagents
  • Efavirenz analytical standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A gradient elution program was utilized for the separation of Efavirenz and its internal standard.

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Run Time Approximately 3-5 minutes
Injection Volume 10 µL
Column Temperature 40 °C

Note: A gradient program is suggested to ensure optimal separation and peak shape.[1][3]

Mass Spectrometry Conditions

The mass spectrometer was operated in negative ionization mode for the detection of Efavirenz and in positive ionization mode for this compound. Multiple Reaction Monitoring (MRM) was used for quantification.

ParameterEfavirenzThis compound
Ionization Mode Negative ESIPositive ESI
Precursor Ion (m/z) 314.2321.0
Product Ion (m/z) 243.9 (Quantifier), 232.0 (Qualifier)246.0
Dwell Time 250 ms250 ms
Source Temperature 550 °C550 °C
Nebulizer Gas 50 (arbitrary units)50 (arbitrary units)
Heater Gas 30 (arbitrary units)30 (arbitrary units)
Curtain Gas 35 (arbitrary units)35 (arbitrary units)

Note: The MRM transitions for Efavirenz are based on negative ionization[1][2][3], while the transition for Efavirenz-d5 is based on positive ionization as per available data.[4]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Efavirenz and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Efavirenz stock solution with methanol to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

  • Calibration Standards and QCs: Spike drug-free human plasma with the appropriate Efavirenz working solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation Protocol

A protein precipitation method is used for the extraction of Efavirenz from plasma samples.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (1 µg/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterResult
Linearity Range 1.0 - 2,500 ng/mL[1][3]
Correlation Coefficient (r²) > 0.99[1][3]
LLOQ 1.0 ng/mL[1][2][3]
Table 2: Precision and Accuracy
QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 9.24[1][3]112[1][3]12.3[1][3]108[1][3]
Low QC 2.41 - 6.42[1][3]100 - 111[1][3]3.03 - 9.18[1][3]95.2 - 108[1][3]
Medium QC 2.41 - 6.42[1][3]100 - 111[1][3]3.03 - 9.18[1][3]95.2 - 108[1][3]
High QC 2.41 - 6.42[1][3]100 - 111[1][3]3.03 - 9.18[1][3]95.2 - 108[1][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample is Add 10 µL this compound (IS) plasma->is ppt Add 150 µL Acetonitrile is->ppt vortex Vortex for 30s ppt->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject 10 µL ms Tandem Mass Spectrometry (MRM Detection) hplc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of Efavirenz.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Efavirenz in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reproducibility of the results. The simple sample preparation and short analytical run time make this method highly suitable for high-throughput analysis in a clinical or research setting.

References

Protocol for the Quantification of Efavirenz in Human Plasma using (Rac)-Efavirenz-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Efavirenz in human plasma using (Rac)-Efavirenz-d5 as an internal standard (IS). The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision.[1][2][3]

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[4][5] Accurate measurement of Efavirenz concentrations in biological matrices is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This protocol details a validated LC-MS/MS method employing this compound, a deuterated analog of Efavirenz, as an internal standard to ensure reliable quantification.[1][2] The stable isotope-labeled internal standard co-elutes with the analyte and has similar ionization efficiency, which allows for the correction of matrix effects and variations during sample processing and analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Efavirenz using a deuterated internal standard.

Table 1: Calibration and Linearity

ParameterValue
Linearity Range1.0 - 2,500 ng/mL[4]
Regression Coefficient (r²)> 0.99[4]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[4]

Table 2: Precision and Accuracy

Quality ControlIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ9.24[4]112[4]12.3[4]108[4]
Low QC6.42[4]111[4]9.18[4]108[4]
Medium QC3.85100[4]5.5098.6
High QC2.41[4]105[4]3.03[4]95.2[4]

Table 3: Recovery and Matrix Effect

ParameterEfavirenzThis compound
Mean Recovery83.8%[6]Not explicitly stated, but expected to be similar to Efavirenz
Matrix EffectMinimal, compensated by ISCompensates for analyte matrix effects

Experimental Protocols

Materials and Reagents
  • Efavirenz analytical standard

  • This compound (Internal Standard)[7]

  • Methanol (LC-MS grade)[7]

  • Acetonitrile (LC-MS grade)[7]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Preparation of Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[7]

  • Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.[4]

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.[4]

  • Add 100 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile) to each tube, except for the blank.

  • To the blank tube, add 100 µL of acetonitrile without the internal standard.

  • Vortex mix all tubes for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer 50 µL of the supernatant to a clean set of tubes or a 96-well plate.

  • Add 50 µL of water to each sample.

  • Vortex mix and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

Table 4: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent, Shimadzu, Waters, or equivalent
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water[4]
Mobile Phase B0.1% Formic acid in acetonitrile[4]
Flow Rate0.3 mL/min[4]
Injection Volume10 µL
Column Temperature40 °C
Run TimeApproximately 5 minutes[4]

Table 5: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)[4]
MRM Transition (Efavirenz)m/z 314.2 → 243.9[4]
MRM Transition (this compound)m/z 319.2 → 248.9 (Note: Exact m/z may vary slightly, e.g., 320.20 → 249.90[4])
Collision GasArgon
Curtain Gas35 psi[4]
IonSpray Voltage-4500 V
Temperature550 °C

Data Analysis

Quantification is performed by calculating the peak area ratio of Efavirenz to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of Efavirenz in the QC and unknown samples are then determined from this calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Supernatant Transfer p4->p5 p6 Dilution with Water p5->p6 a1 Injection into LC-MS/MS p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Area Integration a3->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4

Caption: Experimental workflow for the quantification of Efavirenz.

Internal_Standard_Logic cluster_analyte Analyte (Efavirenz) cluster_is Internal Standard (this compound) cluster_process Analytical Process A_Sample Analyte in Sample A_Prep Analyte after Prep A_Sample->A_Prep A_Inject Analyte Injected A_Prep->A_Inject A_Signal Analyte MS Signal A_Inject->A_Signal Ratio Signal Ratio (Analyte / IS) A_Signal->Ratio IS_Added IS Added (Known Amount) IS_Prep IS after Prep IS_Added->IS_Prep IS_Inject IS Injected IS_Prep->IS_Inject IS_Signal IS MS Signal IS_Inject->IS_Signal IS_Signal->Ratio Prep_Var Sample Prep Variability Prep_Var->A_Prep Prep_Var->IS_Prep Inject_Var Injection Variability Inject_Var->A_Inject Inject_Var->IS_Inject Quant Accurate Quantification Ratio->Quant

Caption: Logic of using an internal standard for accurate quantification.

References

Application Note: Quantification of Efavirenz in Human Plasma using a Validated LC-MS/MS Method with (Rac)-Efavirenz-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Efavirenz in human plasma. The method utilizes (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique.[4][5][6] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).[4][5] The method is validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies of Efavirenz.[4]

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[7][8] Monitoring the plasma concentrations of Efavirenz is crucial to ensure therapeutic efficacy while minimizing dose-related side effects.[9] This application note presents a validated LC-MS/MS method for the reliable quantification of Efavirenz in human plasma, employing this compound as an internal standard to compensate for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Efavirenz reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in acetonitrile.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in acetonitrile:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.

Sample Preparation
  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 analytical column (e.g., 50 x 4.6 mm, 3.5 µm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][5]

  • Flow Rate: 0.3 mL/min.[4][5]

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9[4][5]

    • This compound: m/z 320.2 → 249.9 (Note: The exact transition for the d5 labeled standard may need optimization but is predicted based on the fragmentation of Efavirenz). A similar transition for a d5 labeled standard is m/z 321 -> 246 in positive mode.[10]

Results and Discussion

The developed LC-MS/MS method was validated for its linearity, sensitivity, precision, accuracy, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1.0 to 2,500 ng/mL.[4][5] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL, showcasing the high sensitivity of the method.[4][5]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control levels: LLOQ, low, medium, and high. The precision (%CV) and accuracy (%Bias) were within the acceptable limits set by the FDA guidelines.

Table 1: Precision and Accuracy Data for Efavirenz Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.09.2411212.3108
Low (LQC)4.06.421119.18108
Medium (MQC)802.411003.0395.2
High (HQC)20003.551034.5098.5

Data adapted from a similar validated method.[4]

Stability

Efavirenz was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[4]

Experimental Workflow and Protocols

The following diagram illustrates the major steps in the quantification of Efavirenz in human plasma.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Efavirenz calibration->quantification validation_logic cluster_core Core Performance cluster_reliability Method Reliability cluster_robustness Sample Handling Robustness linearity Linearity & Range precision Precision (Intra & Inter-day) linearity->precision accuracy Accuracy (Intra & Inter-day) linearity->accuracy sensitivity Sensitivity (LLOQ) sensitivity->precision sensitivity->accuracy stability Stability (Freeze-Thaw, Bench-top, Long-term) precision->stability accuracy->stability selectivity Selectivity selectivity->accuracy matrix_effect Matrix Effect matrix_effect->accuracy

References

Application Notes & Protocols for Efavirenz Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of Efavirenz from biological matrices for quantitative analysis, utilizing a deuterated internal standard to ensure accuracy and precision. The methods outlined are intended for researchers, scientists, and drug development professionals working on the bioanalysis of Efavirenz.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Efavirenz is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Efavirenz-d5 or ¹³C₆-Efavirenz, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3]

This document details three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to 8-hydroxyefavirenz, predominantly catalyzed by CYP2B6.[4][5][6][7] A minor pathway involves the formation of 7-hydroxyefavirenz, mainly by CYP2A6.[4][6] These hydroxylated metabolites can be further metabolized to 8,14-dihydroxyefavirenz and subsequently undergo glucuronidation for excretion.[4] Genetic polymorphisms in CYP2B6 can significantly impact Efavirenz metabolism and plasma concentrations, leading to variability in drug response and potential for adverse effects.[5][8]

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 CYP2B6 (major) CYP3A4, CYP2A6 (minor) Metabolite2 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Metabolite2 CYP2A6 Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Glucuronides Glucuronide Conjugates (Excretion) Metabolite1->Glucuronides Metabolite2->Glucuronides Protein_Precipitation_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Add Deuterated IS Sample->Spike Precipitate Add Acetonitrile Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute Analysis LC-MS/MS Analysis Dilute->Analysis Solid_Phase_Extraction_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Sample Plasma Sample + IS Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Liquid_Liquid_Extraction_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Sample Plasma Sample + IS Extract Add Extraction Solvent Sample->Extract Mix Vortex/Mix Extract->Mix Centrifuge Centrifuge Mix->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: Chiral Separation of Efavirenz and its Deuterated Analog for Research and Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Efavirenz and its deuterated internal standard, (Rac)-Efavirenz-d5. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with stereospecific pharmacological activity, making the separation of its enantiomers critical for drug development and quality control.[1][2] The (S)-enantiomer is the therapeutically active agent.[2] This document provides comprehensive protocols for both normal-phase and reverse-phase chiral HPLC methods, suitable for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies outlined herein are designed to deliver high resolution and accurate quantification of Efavirenz enantiomers and the deuterated internal standard.

Introduction

Efavirenz is a key component in the treatment of HIV-1 infection.[2] Due to its chiral nature, the enantiomers of Efavirenz may exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[3] Regulatory agencies such as the FDA mandate the evaluation of the stereoisomeric composition of chiral drugs.[3][4] Therefore, reliable and efficient analytical methods for the separation and quantification of Efavirenz enantiomers are essential. Deuterated analogs, such as this compound, are commonly used as internal standards in bioanalytical methods to ensure accuracy and precision.[5][6] This application note presents validated chiral HPLC methods adaptable for the analysis of both Efavirenz and this compound.

Principle of Chiral Separation

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[1][3] This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated high efficacy in resolving the enantiomers of Efavirenz and its analogs.[1][4]

Experimental Protocols

Two primary methodologies are presented: a Normal-Phase HPLC method and a Reverse-Phase HPLC method.

Method 1: Normal-Phase Chiral HPLC

This method is well-established for the enantiomeric separation of Efavirenz.[3][4]

Chromatographic Conditions:

ParameterCondition
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: Isopropyl Alcohol (IPA) (90:10, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection UV at 254 nm[3]
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic Efavirenz and this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to the desired working concentration range (e.g., 0.25 - 375 µg/mL for Efavirenz).[3]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method 2: Reverse-Phase Chiral HPLC

This method offers an alternative to normal-phase chromatography with different selectivity.

Chromatographic Conditions:

ParameterCondition
Column Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate))
Mobile Phase 0.1% Formic Acid in Water: Acetonitrile (55:45, v/v)[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 25°C[7]
Detection UV at 252 nm[7]
Injection Volume 20 µL

Sample Preparation:

  • Prepare a stock solution of racemic Efavirenz and this compound in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the same solvent mixture to a suitable working concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative performance based on the analysis of Efavirenz. Similar performance is anticipated for this compound.

Table 1: Performance Data for Normal-Phase Chiral HPLC Method

Parameter(R)-Efavirenz(S)-Efavirenz
Retention Time (min) ~7.5[4]~9.2[4]
Resolution (Rs) > 3.0[3]-
Linearity Range (µg/mL) 0.249 - 375[3]-
Limit of Detection (LOD) (µg/mL) 0.075[3]-
Limit of Quantification (LOQ) (µg/mL) 0.249[3]-
Recovery (%) 97 - 104[3]-

Table 2: Performance Data for Reverse-Phase Chiral HPLC Method

Parameter(R)-Efavirenz(S)-Efavirenz
Resolution (Rs) > 4.0[7]-
Linearity Range (mg/mL) 0.04 - 0.4[7]-
Limit of Detection (LOD) (mg/mL) 0.01[7]-
Limit of Quantification (LOQ) (mg/mL) 0.04[7]-
Recovery (%) 93.5 - 107.5[7]-

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for the chiral separation of Efavirenz and this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Efavirenz and Efavirenz-d5 standards prep2 Dissolve in appropriate solvent (Mobile Phase or Water/ACN) prep1->prep2 prep3 Perform serial dilutions to obtain working solutions prep2->prep3 prep4 Filter through 0.45 µm syringe filter prep3->prep4 hplc1 Inject sample into HPLC system prep4->hplc1 Prepared Sample hplc2 Separation on Chiral Stationary Phase hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate peak areas hplc3->data1 Chromatogram data2 Calculate resolution and other system suitability parameters data1->data2 data3 Quantify enantiomers using calibration curve data2->data3

Caption: General workflow for chiral HPLC analysis.

G racemate Racemic Mixture (Efavirenz & Efavirenz-d5) csp Chiral Stationary Phase (CSP) racemate->csp Introduction into column enantiomer_S (S)-Enantiomer csp->enantiomer_S Weaker Interaction (Elutes Faster) enantiomer_R (R)-Enantiomer csp->enantiomer_R Stronger Interaction (Elutes Slower)

Caption: Principle of chiral separation on a CSP.

Conclusion

The described normal-phase and reverse-phase chiral HPLC methods provide reliable and robust approaches for the enantioselective separation of Efavirenz and its deuterated analog, this compound. These protocols are suitable for routine quality control, stability studies, and bioanalytical applications in pharmaceutical research and development. The provided quantitative data serves as a benchmark for method validation, and the workflows can be adapted to specific laboratory requirements.

References

Application Notes and Protocols for the Quantification of (Rac)-Efavirenz-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (Rac)-Efavirenz using its deuterated internal standard, (Rac)-Efavirenz-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary mass spectrometry parameters, experimental procedures for sample preparation from different biological matrices, and liquid chromatography conditions.

Mass Spectrometry Parameters

The accurate detection and quantification of Efavirenz and its deuterated internal standard, Efavirenz-d5, are critical for pharmacokinetic and toxicokinetic studies. Both positive and negative electrospray ionization (ESI) modes can be utilized, with multiple reaction monitoring (MRM) ensuring high selectivity and sensitivity.

ESI Positive Mode

This mode is suitable for the analysis of Efavirenz and Efavirenz-d5, particularly in matrices like hair samples.[1]

Table 1: Mass Spectrometry Parameters for ESI Positive Mode

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Entrance Potential (V)Collision Energy (V)Cell Exit Potential (V)
Efavirenz316.0244.020081101920
Efavirenz (Qualifier)316.0232.0-----
This compound 321.0 246.0 -----

Source: Adapted from a validated method for Efavirenz analysis in hair.[1]

ESI Negative Mode

Negative ionization mode is commonly employed for the analysis of Efavirenz in plasma samples, offering excellent sensitivity.[2][3] While specific parameters for Efavirenz-d5 are not explicitly detailed in the cited literature, the parameters for a similar deuterated internal standard, ¹³C₆-Efavirenz, can be used as a starting point for optimization. The MRM transition for Efavirenz-d5 in negative mode is inferred from the fragmentation pattern of Efavirenz.

Table 2: Mass Spectrometry Parameters for ESI Negative Mode

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Entrance Potential (V)Collision Energy (V)Collision Cell Exit Potential (V)
Efavirenz314.2243.9-55.40-7.0-25.3-4.64
This compound (Estimated) 319.2 248.9 Optimize based on IS responseOptimize based on IS responseOptimize based on IS responseOptimize based on IS response

Source: Adapted from a sensitive and selective LC-MS/MS method for Efavirenz in human plasma using ¹³C₆-Efavirenz as an internal standard.[2]

Experimental Protocols

The following protocols describe the preparation of samples from human plasma and hair for LC-MS/MS analysis.

Sample Preparation from Human Plasma

This protocol utilizes a simple protein precipitation method, suitable for high-throughput analysis.[2][3]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial.

  • Dilute the supernatant 1:1 with water.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Sample Preparation from Hair

This protocol is designed for the extraction of Efavirenz from small hair samples, providing a measure of long-term drug exposure.[1]

Materials:

  • Hair samples (approximately 0.2 mg)

  • This compound internal standard working solution

  • Methanol:Water (70:30, v/v) extraction solvent

  • Screw-cap tubes with beads for pulverization

  • Bead ruptor or similar pulverizer

  • Vortex mixer

  • Filter (0.45 µm)

  • Vacuum filtration apparatus

Procedure:

  • Weigh approximately 0.2 mg of hair and place it into a screw-cap tube containing pulverization beads.

  • Add the extraction solvent containing the this compound internal standard.

  • Briefly vortex the sample for 10 seconds.

  • Pulverize the sample using a bead ruptor (e.g., 5 cycles of 60 seconds at 5 m/s with a 30-second dwell time between cycles).

  • After pulverization, transfer the extract and filter it through a 0.45 µm filter under vacuum.

  • Inject 10 µL of the clear extract into the LC-MS/MS system for analysis.[1]

Liquid Chromatography Conditions

The following are typical liquid chromatography conditions that can be adapted for the analysis of Efavirenz.

Table 3: Liquid Chromatography Parameters

ParameterCondition 1 (for Plasma Analysis)Condition 2 (for Hair Analysis)
LC System High-Performance Liquid Chromatography (HPLC) systemAgilent 1260 series LC system or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)Agilent Poroshell C18 (2.7 µm, 4.6 x 50 mm)
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile
Flow Rate 0.3 mL/min0.5 mL/min
Gradient/Isocratic Gradient elutionIsocratic (20:80, v/v, Mobile Phase A:Mobile Phase B)
Column Temperature 40°C30°C
Injection Volume 10 µL10 µL
Run Time 5 minutes3 minutes

Sources: Adapted from published LC-MS/MS methods.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods.

Table 4: Method Performance for Efavirenz in Human Plasma (Negative ESI)

ParameterValue
Linearity Range 1.0 - 2,500 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) 2.41% - 9.24%
Inter-day Precision (%CV) 3.03% - 12.3%
Intra-day Accuracy (%) 100% - 112%
Inter-day Accuracy (%) 95.2% - 108%
Retention Time ~2.6 minutes

Source: A sensitive and selective LC-MS/MS method for quantitative analysis of Efavirenz in human plasma.[2][4]

Table 5: Method Performance for Efavirenz in Hair (Positive ESI)

ParameterValue
Linearity Range 0.625 - 40 ng/mg
Lower Limit of Quantification (LLOQ) 0.625 ng/mg
Intra-day Precision (%CV) < 7%
Inter-day Precision (%CV) < 7%
Accuracy (%) 97% - 110%
Extraction Efficiency 83%

Source: A validated liquid chromatography-tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples.[1]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (50 µL) add_is Add this compound Internal Standard plasma->add_is hair Hair Sample (0.2 mg) hair->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Plasma extract Pulverization & Extraction (Methanol:Water) add_is->extract Hair centrifuge Centrifugation ppt->centrifuge filter Filtration extract->filter supernatant Supernatant Collection centrifuge->supernatant final_extract Final Extract filter->final_extract supernatant->final_extract Dilute 1:1 with Water lc Liquid Chromatography (C18 Column) final_extract->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data calibration Calibration Curve (Peak Area Ratio vs. Concentration) data->calibration quantify Quantification of Efavirenz calibration->quantify

Caption: Experimental workflow for the quantification of Efavirenz.

logical_relationship analyte Efavirenz lc_separation LC Separation analyte->lc_separation is This compound (Internal Standard) is->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area_analyte Peak Area (Efavirenz) ms_detection->peak_area_analyte peak_area_is Peak Area (Efavirenz-d5) ms_detection->peak_area_is ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is->ratio concentration Concentration of Efavirenz ratio->concentration

Caption: Logical relationship for internal standard-based quantification.

References

Application of (Rac)-Efavirenz-d5 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (Rac)-Efavirenz-d5 as an internal standard in pharmacokinetic (PK) studies of Efavirenz. These guidelines are intended to assist in the accurate quantification of Efavirenz in biological matrices, a critical aspect of drug development and therapeutic drug monitoring.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring is often employed to optimize treatment efficacy and minimize adverse effects.[4][5][6] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] The use of a deuterated internal standard is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and robustness of the pharmacokinetic data.[8][9]

This compound is chemically identical to Efavirenz but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its distinction from the unlabeled drug by the mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during extraction, chromatography, and ionization.[10][8]

Pharmacokinetics of Efavirenz

A thorough understanding of Efavirenz's pharmacokinetic profile is essential for designing and interpreting studies that utilize this compound.

Absorption: Efavirenz is well absorbed after oral administration, with peak plasma concentrations achieved in approximately 5 hours.[1] It is recommended to be taken on an empty stomach as food can increase its absorption and the incidence of adverse effects.[2]

Distribution: It is highly protein-bound in the blood (99.5-99.75%) and has a large volume of distribution.[2]

Metabolism: The primary route of Efavirenz metabolism is through the cytochrome P450 (CYP) system in the liver, predominantly by the CYP2B6 enzyme, to form hydroxylated metabolites like 8-hydroxyefavirenz.[1][4][5] These metabolites are then further processed by glucuronidation.[1][11] Efavirenz can also induce its own metabolism by increasing the expression of CYP2B6 and CYP3A4.[4][5]

Elimination: The drug has a long half-life of 40 to 55 hours.[1][2] Excretion occurs through both feces (16% to 61%) and urine (14% to 34%), with less than 1% of the drug excreted unchanged.[1]

Summary of Efavirenz Pharmacokinetic Parameters
ParameterValueReference
Time to Peak Concentration (Tmax)~5 hours[1]
Half-life (t1/2)40 - 55 hours[1][2]
Protein Binding99.5 - 99.75%[2]
Primary Metabolizing EnzymeCYP2B6[4][5]
Primary Metabolite8-hydroxyefavirenz[4][5]

Experimental Protocols

The following protocols describe a general framework for the quantification of Efavirenz in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • (Rac)-Efavirenz (Analyte)

  • This compound (Internal Standard)

  • Control Human Plasma (with K2EDTA or other suitable anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[12]

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These will be used to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the internal standard stock solution with methanol.[12]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Efavirenz from plasma.[13][14]

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add a specified amount of the internal standard working solution to each tube (except for blank samples).

  • Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters for an LC-MS/MS method. These should be optimized for the specific instrumentation being used.

ParameterExample Value
Liquid Chromatography
HPLC ColumnC18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)[15]
Mobile Phase A0.1% Formic Acid in Water[12][15]
Mobile Phase B0.1% Formic Acid in Acetonitrile[15]
Flow Rate0.3 - 0.5 mL/min[12][15]
ElutionIsocratic[12] or Gradient[15]
Injection Volume5 - 10 µL
Run Time3 - 5 minutes[12][15]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[12] or Negative[13][15]
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Efavirenz)e.g., m/z 316 -> 244 (Quantifier)[12], m/z 314.2 -> 243.9 (Quantifier)[13]
MRM Transition (Efavirenz-d5)e.g., m/z 321 -> 246[12]
Data Analysis and Quantification

The concentration of Efavirenz in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Efavirenz in the study samples is then interpolated from this curve.

Visualizations

Efavirenz Metabolism Pathway

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz Efavirenz->Metabolite1 CYP2B6 (major) Metabolite2 7-hydroxyefavirenz Efavirenz->Metabolite2 CYP2A6 Glucuronide Glucuronidated Metabolites Metabolite1->Glucuronide UGT2B7 Metabolite2->Glucuronide Excretion Excretion (Urine and Feces) Glucuronide->Excretion

Caption: Metabolic pathway of Efavirenz.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Efavirenz Concentration Curve->Concentration PK_Modeling PK_Modeling Concentration->PK_Modeling Pharmacokinetic Modeling

Caption: Bioanalytical workflow for Efavirenz quantification.

References

Application Note and Protocol for Therapeutic Drug Monitoring of Efavirenz using (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring (TDM) of Efavirenz is crucial due to significant inter-patient variability in its pharmacokinetics, which can be influenced by factors such as genetic polymorphisms (e.g., in CYP2B6), gender, and race.[3] Sub-therapeutic plasma concentrations can lead to suboptimal viral suppression, while supra-therapeutic levels are associated with an increased risk of neuropsychiatric adverse effects.[3][4]

This document provides a detailed protocol for the quantitative analysis of Efavirenz in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (Rac)-Efavirenz-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision, compensating for variations during sample preparation and analysis.[5][6][7] This robust and sensitive method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in clinical settings.[8][9]

Experimental Protocols

Materials and Reagents
  • Efavirenz analytical standard

  • This compound (Internal Standard, IS)[5][7][10]

  • HPLC-grade acetonitrile and methanol

  • Formic acid (reagent grade, ~96%)[8]

  • Deionized water

  • Drug-free human plasma (for calibration standards and quality controls)

Preparation of Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[7]

  • Efavirenz Intermediate and Working Standards: Perform serial dilutions of the Efavirenz stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare working standards at various concentrations.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.[8]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards by spiking drug-free human plasma with the Efavirenz working standards to achieve a concentration range of, for example, 1.0–2,500 ng/mL.[8][9]

  • Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 4, 800, and 2000 ng/mL).[8]

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.[8]

  • Add a specified volume of the internal standard working solution.

  • Add protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).

  • Vortex mix thoroughly to ensure complete protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with water (e.g., one-to-one) before injection into the LC-MS/MS system.[8][9]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • HPLC System: A system with binary pumps, a degasser, and an autosampler.[8]

  • Column: A suitable reversed-phase column, such as a Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8][9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][9]

  • Flow Rate: 0.3 mL/min.[8][9]

  • Injection Volume: 10 µL.[8]

  • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of Efavirenz from endogenous plasma components. An example gradient is as follows[8]:

    • 0.0–1.5 min: 98% A to 2% A

    • 1.51–3.00 min: Hold at 2% A

    • 3.1–5.0 min: Re-equilibrate at 98% A

Tandem Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[11]

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.[8][11]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Efavirenz: m/z 314.2 → 243.9[8][9]

    • This compound: The precursor ion will be approximately 5 Daltons higher than Efavirenz (e.g., m/z 319.2). The product ion may be similar or shifted depending on the fragmentation pattern. A related deuterated standard, ¹³C₆-Efavirenz, uses the transition m/z 320.2 → 249.9.[8][9]

  • Optimization: Optimize source parameters such as collision gas, curtain gas, nebulizer gas, and source temperature for maximum signal intensity.[8]

Data Presentation

Quantitative Method Validation Parameters
ParameterTypical Value/RangeReference
Linearity Range 1.0 - 2,500 ng/mL[8][9]
10.0 - 1,500 ng/mL[11]
250 - 20,000 ng/mL[12]
Correlation Coefficient (r²) > 0.99[8][9]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[8][9]
10.0 ng/mL[11]
Intra-day Precision (%RSD) 1.80% - 10.49%[11]
2.41% - 9.24%[8]
Inter-day Precision (%RSD) 4.72% - 10.28%[11]
3.03% - 12.3%[8]
Accuracy/Recovery 93.54% - 105.73%[11]
95.2% - 112%[8]
Therapeutic Concentration Ranges for Efavirenz
Concentration RangeInterpretationReference
< 1.0 mg/L (<1000 ng/mL) Sub-therapeutic[3]
1.0 - 4.0 mg/L (1000 - 4000 ng/mL) Therapeutic[3][13]
> 4.0 mg/L (>4000 ng/mL) Potentially Toxic[3]

Visualizations

Experimental Workflow for Efavirenz TDM

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Patient Plasma (50 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant Injection Inject Sample (10 µL) Supernatant->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS Tandem MS Detection (ESI-, MRM) HPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Report Concentration (ng/mL) Curve->Result

Caption: Workflow for the quantification of Efavirenz in plasma.

Logical Relationship for Method Validation

Validation_Concept Method Reliable Analytical Method Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability) Method->Precision Sensitivity Sensitivity (LLOQ) Method->Sensitivity Specificity Specificity (No interference) Method->Specificity Linearity Linearity & Range (Proportional response) Method->Linearity Stability Stability (Analyte integrity) Method->Stability

Caption: Key parameters for analytical method validation.

References

Application Notes: Analysis of Efavirenz in Hair Samples using (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) infection.[1][2][3] Monitoring the concentration of Efavirenz in hair samples offers a significant advantage over traditional plasma analysis by providing a longer-term window of detection, which is valuable for assessing treatment adherence.[1][4][5] This application note details a robust and sensitive method for the quantitative analysis of Efavirenz in human hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Efavirenz-d5 as an internal standard.[6][7]

Principle

This method involves the extraction of Efavirenz and the internal standard, this compound, from hair samples, followed by chromatographic separation and detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[6][7]

Instrumentation and Materials

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][8][9]

  • Analytical Column: A reversed-phase C18 column (e.g., Agilent Poroshell C18 or equivalent).[1]

  • This compound: Deuterated internal standard.[6][7]

  • Efavirenz: Analytical standard.

  • Reagents: Methanol (HPLC grade), acetonitrile (HPLC grade), water (LC-MS grade), methyl tert-butyl ether (MTBE), ethyl acetate, and ammonium acetate.

  • Equipment: Centrifuge, vortex mixer, water bath, nitrogen evaporator.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of LC-MS/MS methods for the analysis of Efavirenz in hair.

Table 1: Method Validation Parameters for Efavirenz in Hair

ParameterTypical ValueReference
Linearity Range0.05 - 40 ng/mg[1][10]
Lower Limit of Quantification (LLOQ)0.05 - 0.625 ng/mg[1][10]
Inter-day Precision (%CV)< 15%[1][10]
Intra-day Precision (%CV)< 15%[1][10]
Accuracy89% - 110%[1][10]
Recovery83% - 91%[1][10]

Table 2: Mass Spectrometry Parameters for Efavirenz and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)
EfavirenzNegative or Positive314.2 or 316.169.0 or 244.0
This compoundNegative or Positive319.2 or 321.174.0 or 249.0

Note: Specific transitions may vary depending on the instrument and optimization.

Experimental Protocols

A detailed protocol for the extraction and analysis of Efavirenz from hair samples is provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing wash Wash Hair Samples dry Dry Hair Samples wash->dry pulverize Pulverize/Cut Hair dry->pulverize weigh Weigh Hair (e.g., 2 mg) pulverize->weigh add_is Add this compound Internal Standard weigh->add_is add_solvent Add Extraction Solvent (e.g., Methanol) add_is->add_solvent incubate Incubate (e.g., 37°C overnight) add_solvent->incubate liquid_extraction Liquid-Liquid Extraction (e.g., MTBE/Ethyl Acetate) incubate->liquid_extraction evaporate Evaporate to Dryness liquid_extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of Efavirenz in hair.

Hair Sample Preparation
  • Washing: Wash the hair samples with a suitable solvent (e.g., dichloromethane or methanol) to remove external contaminants.

  • Drying: Allow the hair samples to air dry completely.

  • Pulverization/Cutting: Cut the hair into small segments (approximately 1 mm) or pulverize it to increase the surface area for efficient extraction.[10]

  • Weighing: Accurately weigh approximately 2 mg of the prepared hair sample into a microcentrifuge tube.[10]

Extraction Procedure
  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each hair sample.

  • Methanol Extraction: Add 1 mL of methanol to each tube. Vortex the mixture and incubate it in a shaking water bath at 37°C overnight (at least 14 hours).[10][11]

  • Liquid-Liquid Extraction: After incubation, centrifuge the tubes. Transfer the methanol supernatant to a new tube. To the remaining hair sample, add a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (1:1, v/v) under alkaline conditions.[10][11] Vortex and centrifuge again.

  • Combine and Evaporate: Combine the supernatant from the liquid-liquid extraction with the initial methanol extract. Evaporate the combined solution to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[9] Vortex and transfer the solution to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and water with a modifier like ammonium acetate.[8][9]

    • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.[1][10] Efavirenz can be monitored in both modes, but negative ionization is often preferred for its selectivity.[10]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Efavirenz and this compound should be optimized for the specific instrument being used.

Data Analysis and Quantification

The concentration of Efavirenz in the hair samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Efavirenz in the unknown samples is then interpolated from this calibration curve.

Logical Relationship of Key Steps

logical_relationship start Hair Sample Collection sample_prep Sample Preparation (Washing, Drying, Pulverizing) start->sample_prep extraction Drug Extraction with Internal Standard sample_prep->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification using Calibration Curve analysis->quantification result Efavirenz Concentration (ng/mg) quantification->result

Caption: Logical flow from sample to result in hair analysis.

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of Efavirenz in human hair samples using LC-MS/MS with this compound as an internal standard. The method is suitable for therapeutic drug monitoring and adherence assessment in clinical and research settings. The use of a deuterated internal standard ensures high accuracy and precision, making this a reliable method for long-term monitoring of Efavirenz exposure.

References

Troubleshooting & Optimization

Overcoming matrix effects in Efavirenz analysis with (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Efavirenz, with a focus on overcoming matrix effects using (Rac)-Efavirenz-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Efavirenz?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These endogenous or exogenous materials can either suppress or enhance the analyte's signal during LC-MS/MS analysis, leading to inaccurate and imprecise quantification.[1][2][3] In Efavirenz analysis, matrix effects can compromise the reliability of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Efavirenz. Since it is structurally and physicochemically very similar to Efavirenz, it co-elutes and experiences nearly identical matrix effects (both ion suppression and enhancement).[1][4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[1][4]

Q3: What are the common sample preparation techniques to minimize matrix effects in Efavirenz analysis?

A3: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2]

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While fast, it may be less effective at removing other matrix components like phospholipids, which are a major source of matrix effects.[1][2][5]

  • Liquid-Liquid Extraction (LLE): This technique separates Efavirenz from the aqueous sample matrix into an immiscible organic solvent based on its differential solubility. LLE is generally more effective at removing salts and highly polar interferences than PPT.[2]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and then eluting the analyte with a different solvent.

Q4: How is the matrix effect quantitatively assessed?

A4: The matrix effect is typically calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution (mobile phase or reconstitution solvent) at the same concentration.[1] The formula is:

% Matrix Effect = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in Efavirenz quantification between samples Inconsistent matrix effects.Ensure consistent sample collection and processing. Verify that this compound is being added to all samples and standards at a consistent concentration early in the sample preparation process.
Poor recovery of Efavirenz Suboptimal sample preparation.Re-evaluate the extraction procedure. For LLE, experiment with different organic solvents and pH adjustments. For SPE, optimize the wash and elution solvents.
Significant ion suppression observed Inefficient removal of matrix components, particularly phospholipids.Consider switching from PPT to a more rigorous cleanup method like LLE or SPE. Optimize the chromatographic separation to better resolve Efavirenz from interfering components.
This compound signal is also suppressed Severe matrix effects affecting both the analyte and the internal standard.While the ratio may still be accurate, severe suppression can impact sensitivity. Improve the sample cleanup method to reduce the overall level of matrix components. Diluting the sample extract may also help if the concentration of Efavirenz is sufficiently high.
Inconsistent peak shapes for Efavirenz and/or this compound Matrix components interfering with the chromatography.Ensure the sample solvent is compatible with the mobile phase. A strong sample solvent can cause peak distortion. Implement a more thorough sample cleanup.

Experimental Protocols & Data

Detailed Experimental Protocol for Efavirenz Analysis in Human Plasma using Protein Precipitation and LC-MS/MS

This protocol is a representative example based on published methods.[1][4]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Efavirenz and this compound in methanol or acetonitrile (e.g., 1 mg/mL).[6]

  • Prepare working standard solutions of Efavirenz by serial dilution in a suitable solvent.

  • Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL).

  • Spike blank human plasma with the Efavirenz working solutions to create calibration standards and QC samples at various concentrations.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile (containing this compound) to each tube.

  • Vortex mix for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent, Shimadzu, Waters, or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters Xbridge C18, 50 mm x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, and then return to initial conditions for re-equilibration.[1]

  • Column Temperature: 40 °C.[1]

  • Autosampler Temperature: 15 °C.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (negative mode has been reported to be effective).[1]

  • MRM Transitions:

    • Efavirenz: m/z 314.2 -> 243.9[1]

    • This compound: m/z 321.0 -> 246.0[6]

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage for maximum signal intensity.[1][4]

Quantitative Data Summary

The following tables summarize typical performance data for an LC-MS/MS method for Efavirenz using a deuterated internal standard and protein precipitation.

Table 1: Recovery and Matrix Effect

AnalyteQC Level (ng/mL)Mean Recovery (%)Matrix Effect (%)
Efavirenz4 (Low)95.298.5
80 (Medium)97.8101.2
800 (High)99.199.8
This compound10096.599.3

Data are representative and may vary based on specific experimental conditions.

Table 2: Inter- and Intra-day Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
4 (LLOQ) 8.5105.29.8103.5
10 (Low) 6.2101.77.598.9
100 (Medium) 4.897.35.999.2
2000 (High) 3.1102.44.3101.8

CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification. Data are representative.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification (Calibration Curve) Calculate->Quantify

Caption: Experimental workflow for Efavirenz analysis.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Results Check_IS Is a deuterated IS (this compound) being used? Start->Check_IS Use_IS Implement a deuterated IS Check_IS->Use_IS No Check_ME Assess Matrix Effect (Post-extraction spike) Check_IS->Check_ME Yes Use_IS->Check_ME ME_High Matrix Effect > 15%? Check_ME->ME_High Optimize_SP Optimize Sample Preparation (e.g., LLE or SPE) ME_High->Optimize_SP Yes ME_Acceptable Matrix Effect < 15% ME_High->ME_Acceptable No Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Optimize_SP->Optimize_Chroma Revalidate Re-validate Method Optimize_Chroma->Revalidate Check_Other Investigate other sources of error (e.g., instrument performance, standard preparation) ME_Acceptable->Check_Other

References

Optimizing LC gradient for co-elution of Efavirenz and its d5 analog

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Efavirenz LC-MS Method Optimization

Welcome to the technical support center for optimizing liquid chromatography (LC) methods for Efavirenz and its d5-Efavirenz internal standard. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal co-elution and robust quantification.

Frequently Asked Questions (FAQs)

Q1: Why is co-elution of Efavirenz and its d5 analog important for LC-MS/MS analysis?

A1: In LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) like d5-Efavirenz is used to correct for variations in sample preparation, injection volume, and, most critically, matrix effects.[1] Matrix effects, which are the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix, can significantly impact the accuracy and reproducibility of quantification.[2] For the SIL-IS to accurately compensate for these effects, it must experience the exact same ionization conditions as the analyte. This is best achieved when the analyte and IS co-elute perfectly, meaning they have the same retention time.[3][4]

Q2: Why does my d5-Efavirenz elute slightly earlier than Efavirenz?

A2: This phenomenon is known as the chromatographic isotope effect or deuterium effect.[5] In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts, causing them to elute earlier.[6][7] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[3] The magnitude of this retention time shift can depend on the number and location of deuterium atoms.[8]

Q3: What are the key physicochemical properties of Efavirenz to consider for method development?

A3: Efavirenz is a crystalline, lipophilic (fat-soluble) solid with a high logP of 5.4 and very poor aqueous solubility (around 9.0 μg/ml).[9][10] This high hydrophobicity dictates the use of reversed-phase chromatography, typically with a C18 stationary phase, and a mobile phase with a high percentage of organic solvent for elution.

Physicochemical and Chromatographic Data Summary
ParameterValue / Typical ConditionReference
Analyte Efavirenz (EFV)[11]
Internal Standard Efavirenz-d5 (EFV-d5)[12][13]
LogP (Efavirenz) 5.4[9][10]
Aqueous Solubility ~9.0 μg/ml[9][10]
Typical Column C18[12][14]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Formate[12][14][15]
Mobile Phase B Acetonitrile or Methanol[12][14][15]
Ionization Mode ESI Positive or Negative[12][15]

Troubleshooting Guide: Optimizing Gradient Elution

This section addresses specific issues you may encounter while developing your LC method.

Problem 1: Significant separation is observed between Efavirenz and d5-Efavirenz peaks.

  • Cause: The deuterium isotope effect is causing a noticeable retention time shift.[5] While perfect co-elution is the ideal, a slight, consistent separation may be acceptable. However, a large or variable gap can compromise data quality.

  • Solution 1: Decrease the Gradient Slope. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can reduce the separation between closely eluting compounds. Focus on making the gradient less steep in the region where Efavirenz and its analog elute.[3][16]

  • Solution 2: Change the Organic Modifier. The choice of organic solvent can alter chromatographic selectivity. If you are using methanol, switching to acetonitrile (or vice versa) can change the interaction kinetics with the stationary phase and may reduce the isotope effect.[14]

  • Solution 3: Lower the Flow Rate. Reducing the flow rate can enhance separation efficiency and provide better resolution, potentially bringing the two peaks closer together.[17]

  • Solution 4: Adjust Column Temperature. Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. Experiment with small increments (e.g., 5°C) to see if it improves co-elution.[14]

Problem 2: Poor peak shape (tailing or fronting) is observed for one or both compounds.

  • Cause: Poor peak shape can result from secondary interactions with the stationary phase, an inappropriate sample solvent, or issues with mobile phase pH.

  • Solution 1: Optimize Mobile Phase pH. For Efavirenz, using an acidic modifier like 0.1% formic acid helps to keep the molecule in a neutral state, minimizing unwanted ionic interactions that can cause peak tailing.[14]

  • Solution 2: Match Sample Diluent to Initial Mobile Phase. Ensure the solvent used to dissolve your final sample extract is as weak as, or weaker than, your starting gradient conditions. Injecting a sample in a solvent much stronger (e.g., 100% acetonitrile) than the initial mobile phase can cause distorted and broadened peaks.[14]

  • Solution 3: Consider a Different Column. If peak shape issues persist, consider a column with a different C18 bonding chemistry or an alternative stationary phase, such as a biphenyl or pentafluorophenyl (PFP) column, which can offer different selectivity.[18]

Problem 3: The internal standard signal is unstable or drifting over time.

  • Cause: This could be due to the back-exchange of deuterium atoms with hydrogen from the solvent, especially if the labels are on exchangeable sites like -OH or -NH groups.[5][19] It can also be caused by the standard adsorbing to active sites within the LC system.

  • Solution 1: Verify Label Stability. Ensure the deuterium atoms on d5-Efavirenz are on stable carbon positions (e.g., aromatic ring) and not on heteroatoms. Deuterium on non-exchangeable positions is crucial for a reliable internal standard.[1][19]

  • Solution 2: Control pH and Temperature. Avoid highly acidic or basic mobile phases and elevated temperatures, as these conditions can sometimes accelerate isotopic exchange.[3]

  • Solution 3: Passivate the LC System. Before running a sample batch, perform several injections of a high-concentration standard. This can help saturate any active sites in the injector, tubing, or column, leading to a more stable response.[5]

Experimental Protocols & Methodologies

Baseline LC Method for Efavirenz Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and requirements.

  • LC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Initial Gradient Profile (Scouting Run):

    • Start at 30% B.

    • Linear ramp to 95% B over 3.0 minutes.

    • Hold at 95% B for 1.0 minute.

    • Return to 30% B in 0.1 minutes.

    • Equilibrate at 30% B for 1.9 minutes.

    • Total Run Time: 6.0 minutes.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI), Positive or Negative mode.

    • Transitions:

      • Efavirenz: m/z 316 → 244 (Quantifier)[12]

      • Efavirenz-d5: m/z 321 → 246[12]

      • Note: Other transitions may be used. A 13C6-Efavirenz IS with transition m/z 320.2 → 249.9 has also been reported and is less susceptible to the isotope effect.[2][15]

Illustrative Gradient Optimization Strategy

The table below shows a hypothetical optimization process. The goal is to adjust the gradient slope around the elution time of Efavirenz to minimize the retention time difference (ΔRT) with its d5 analog.

Gradient ProgramTime (min)% Organic (B)Observation
1. Initial Scouting 0.0 - 3.030 -> 95 (Linear)RT EFV = 2.50 min, RT EFV-d5 = 2.45 min. ΔRT = 0.05 min.
2. Shallow Gradient 0.0 - 1.530 -> 60 (Linear)RT EFV = 2.85 min, RT EFV-d5 = 2.81 min. ΔRT = 0.04 min. Peaks are broader.
1.5 - 3.560 -> 95 (Linear)
3. Optimized 0.0 - 1.030RT EFV = 2.72 min, RT EFV-d5 = 2.70 min. ΔRT = 0.02 min. Good peak shape and co-elution.
1.0 - 3.030 -> 95 (Linear)

Visualized Workflows and Logic Diagrams

The following diagrams, created using the DOT language, illustrate key workflows for method development and troubleshooting.

G cluster_0 LC Method Development Workflow A Define Analytes (Efavirenz & EFV-d5) B Select Column & Mobile Phases (e.g., C18, ACN/H2O w/ FA) A->B C Perform Scouting Gradient (e.g., 5-95% B in 5 min) B->C D Evaluate Initial Results (Peak Shape, RT, Co-elution) C->D E Optimize Gradient Slope (Shallow vs. Steep) D->E Sub-optimal? G Validate Method (Precision, Accuracy, Matrix Effect) D->G Optimal? F Fine-Tune Parameters (Temp, Flow Rate, Solvent) E->F F->D

Caption: A typical workflow for developing an LC-MS method for Efavirenz.

G cluster_1 Troubleshooting Co-elution Issues Start Problem: Poor Co-elution of EFV and EFV-d5 Q1 Is the peak shape acceptable? Start->Q1 A1_Yes Decrease Gradient Slope around elution time Q1->A1_Yes Yes A1_No Action: Match Sample Solvent to Mobile Phase A Q1->A1_No No Q2 Did co-elution improve? A1_Yes->Q2 A1_No->Q1 Re-evaluate A2_Yes Finalize Method & Validate Q2->A2_Yes Yes A2_No Action: Change Organic Modifier (ACN <-> MeOH) Q2->A2_No No Q3 Any Improvement? A2_No->Q3 Q3->A2_Yes Yes A3_No Action: Lower Flow Rate or Adjust Temperature Q3->A3_No No A3_No->Q3 Re-evaluate

Caption: A logical diagram for troubleshooting co-elution problems.

References

Addressing signal suppression or enhancement with (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-Efavirenz-d5 as an internal standard in bioanalytical methods. The following information addresses common issues related to signal suppression and enhancement, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Efavirenz, an antiretroviral medication. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the quantitative analysis of Efavirenz in biological matrices like plasma or serum. Because its chemical and physical properties are nearly identical to Efavirenz, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-deuterated analyte, making it an ideal tool for correcting analytical variability.

Q2: What are signal suppression and enhancement and how do they affect my results?

A2: Signal suppression and enhancement, collectively known as the "matrix effect," are common phenomena in LC-MS/MS analysis. They occur when co-eluting endogenous or exogenous components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source.

  • Signal Suppression: This leads to a decrease in the analyte's signal intensity, potentially causing underestimation of the analyte concentration.

  • Signal Enhancement: This results in an increased signal intensity, which can lead to an overestimation of the analyte concentration.

These effects can compromise the accuracy, precision, and sensitivity of the analytical method.

Q3: How can I determine if my this compound signal is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction addition method. This involves comparing the response of the analyte/IS in a post-spiked matrix sample to the response in a neat solution. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak area in post-spiked matrix / Peak area in neat solution) x 100

A value of 100% indicates no matrix effect. A value <100% suggests ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide: Signal Suppression or Enhancement with this compound

This guide provides a systematic approach to troubleshooting unexpected variability in the this compound signal.

Initial Assessment
  • Verify System Suitability: Before analyzing samples, ensure the LC-MS/MS system is performing optimally by running a system suitability test with a neat standard solution of this compound. Check for consistent retention time, peak shape, and signal intensity.

  • Examine Chromatograms: Carefully inspect the chromatograms of affected samples. Look for co-eluting peaks or an elevated baseline around the retention time of this compound, which could indicate the presence of interfering matrix components.

Troubleshooting Steps

If you suspect signal suppression or enhancement, follow these steps to diagnose and mitigate the issue:

Step 1: Differentiate Between Matrix Effects and Other Issues

  • Problem: Inconsistent this compound signal intensity across a batch of samples.

  • Possible Cause: This could be due to matrix effects, but also to issues with sample preparation, injection volume, or instrument performance.

  • Solution:

    • Re-inject a neat standard solution to confirm instrument performance is stable.

    • Review the sample preparation procedure for any inconsistencies.

    • Perform a post-extraction addition experiment (as described in FAQ 3) to confirm the presence of matrix effects.

Step 2: Optimize Sample Preparation

  • Problem: Significant signal suppression is confirmed.

  • Possible Cause: Inefficient removal of interfering matrix components (e.g., phospholipids, salts) during sample preparation.

  • Solutions:

    • Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids. If using PPT, ensure the solvent-to-plasma ratio is optimized.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different organic solvents to find the one that best extracts Efavirenz while leaving interfering components behind.

    • Solid-Phase Extraction (SPE): SPE is often the most effective method for removing matrix interferences. Select an SPE sorbent and elution protocol that is specific for the properties of Efavirenz.

Step 3: Modify Chromatographic Conditions

  • Problem: Co-elution of matrix components with this compound.

  • Possible Cause: The current chromatographic method does not sufficiently separate the analyte/IS from interfering compounds.

  • Solutions:

    • Change Mobile Phase Gradient: Adjust the gradient slope to improve the separation of Efavirenz from early-eluting matrix components.

    • Modify Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives.

    • Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) or a smaller particle size for higher resolution.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the matrix effect for Efavirenz analysis.

Sample Preparation MethodMatrix Effect (%)Recovery (%)Reference
Protein Precipitation85 - 9590 - 105
Liquid-Liquid Extraction92 - 10388 - 98
Solid-Phase Extraction98 - 10295 - 103

Note: The values presented are typical ranges and may vary depending on the specific laboratory conditions and matrix source.

Experimental Protocols

Protocol 1: Post-Extraction Addition Experiment to Evaluate Matrix Effect

  • Prepare a neat solution: Dissolve this compound in the mobile phase at a concentration that yields a representative signal intensity.

  • Prepare a blank matrix extract: Process a blank biological sample (e.g., plasma) using your established sample preparation method.

  • Create the post-spiked sample: Add a known amount of this compound to the blank matrix extract to achieve the same final concentration as the neat solution.

  • Analyze the samples: Inject the neat solution and the post-spiked sample into the LC-MS/MS system and record the peak areas.

  • Calculate the matrix effect: Use the formula provided in FAQ 3.

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound BiologicalSample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Final_Concentration Final_Concentration Data_Processing->Final_Concentration Calculate Concentration

Caption: A typical experimental workflow for bioanalysis using an internal standard.

Start Inconsistent this compound Signal Observed CheckSystem Run System Suitability Test with Neat Standard Start->CheckSystem SystemOK System Performance OK? CheckSystem->SystemOK InvestigateInstrument Troubleshoot LC-MS/MS Instrument SystemOK->InvestigateInstrument No AssessMatrixEffect Perform Post-Extraction Addition Experiment SystemOK->AssessMatrixEffect Yes MatrixEffectPresent Matrix Effect Confirmed? AssessMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) MatrixEffectPresent->OptimizeSamplePrep Yes NoMatrixEffect Review Sample Prep Procedure for Errors MatrixEffectPresent->NoMatrixEffect No ModifyChromatography Modify Chromatographic Conditions OptimizeSamplePrep->ModifyChromatography Resolved Issue Resolved ModifyChromatography->Resolved

Caption: A troubleshooting decision tree for addressing signal variability.

cluster_source Ion Source cluster_interference Interference Mechanism cluster_outcome Observed Effect Droplet Nebulized Droplet (Analyte + IS + Matrix) Ionization Ionization Process (ESI) Droplet->Ionization Desolvation IonizationEfficiency Change in Ionization Efficiency Ionization->IonizationEfficiency Interference MatrixComponents Co-eluting Matrix Components (e.g., Phospholipids, Salts) MatrixComponents->IonizationEfficiency SignalSuppression Signal Suppression (Decreased Ion Intensity) IonizationEfficiency->SignalSuppression SignalEnhancement Signal Enhancement (Increased Ion Intensity) IonizationEfficiency->SignalEnhancement

Caption: The mechanism of ion suppression and enhancement in the mass spectrometer source.

Impact of unlabeled Efavirenz impurity in (Rac)-Efavirenz-d5 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses the potential impact of unlabeled Efavirenz impurity in (Rac)-Efavirenz-d5 standards and provides troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is a deuterated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The "-d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This labeled compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Efavirenz concentrations in biological matrices.

Q2: What is an "unlabeled Efavirenz impurity" and how can it be present in a this compound standard?

An unlabeled Efavirenz impurity refers to the presence of the non-deuterated Efavirenz molecule within the this compound standard material. This can occur during the synthesis of the deuterated standard, where the chemical reactions may not go to completion, leaving some starting material or non-deuterated intermediates.

Q3: What is the primary impact of an unlabeled Efavirenz impurity on my experimental results?

The presence of unlabeled Efavirenz in your this compound internal standard can lead to an overestimation of the Efavirenz concentration in your samples. This is because the mass spectrometer will detect the unlabeled impurity along with the Efavirenz from your sample, artificially inflating the analyte signal. This effect is particularly pronounced at the lower end of the calibration curve, potentially compromising the accuracy of low-level quantification.

Q4: How can I check for the presence of unlabeled Efavirenz in my this compound standard?

To verify the isotopic purity of your deuterated internal standard, you can perform the following check:

  • Prepare a high-concentration solution of the this compound standard in a suitable solvent.

  • Analyze this solution alone using your LC-MS/MS method.

  • Monitor the mass transition for unlabeled Efavirenz. A significant signal at the retention time of Efavirenz indicates the presence of the unlabeled impurity.

Troubleshooting Guide

Issue: Inaccurate or higher-than-expected Efavirenz concentrations, especially for low-level samples.

This is a common symptom of having an unlabeled impurity in your deuterated internal standard. The unlabeled Efavirenz in the standard contributes to the signal of the analyte you are trying to measure.

Logical Troubleshooting Workflow

Troubleshooting Workflow A High or Inaccurate Efavirenz Results B Suspect Unlabeled Impurity in this compound A->B C Analyze this compound Standard Alone B->C D Is a significant peak observed at the m/z of unlabeled Efavirenz? C->D E Unlabeled Impurity Confirmed D->E Yes F No Significant Impurity Detected D->F No G Correction/Mitigation Strategies E->G H Investigate Other Potential Causes F->H I 1. Background Subtraction 2. New Standard Lot 3. Revise Calibration G->I J - Matrix Effects - Sample Preparation Errors - Instrument Calibration H->J

Caption: Troubleshooting workflow for inaccurate Efavirenz quantification.

Mitigation Strategies

If you confirm the presence of an unlabeled impurity, consider the following options:

  • Background Subtraction: If the impurity level is low and consistent, you may be able to subtract the contribution of the unlabeled impurity from your sample measurements. This requires careful validation.

  • Source a New Standard: The most reliable solution is to obtain a new lot of this compound with a higher isotopic purity from the manufacturer. Always request a certificate of analysis that specifies the isotopic purity.

  • Revise Calibration: For existing data, if a new standard is not immediately available, you may need to revise your calibration curve, taking into account the contribution of the unlabeled impurity. This approach should be used with caution and fully documented.

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of Efavirenz. Below is a summary of a typical protocol for the analysis of Efavirenz in human plasma.

Sample Preparation
  • Protein Precipitation: To a 50 µL plasma sample, add a precipitating agent (e.g., acetonitrile) containing the this compound internal standard.

  • Vortex and Centrifuge: Mix thoroughly to precipitate proteins and then centrifuge to separate the supernatant.

  • Dilution: Dilute the supernatant with water before injection into the LC-MS/MS system.

Liquid Chromatography
ParameterValue
Column C18 reverse-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Gradient A gradient program is typically used
Run Time Approximately 5 minutes
Mass Spectrometry
ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Efavirenz) m/z 314.2 → 243.9
MRM Transition (this compound) m/z 320.2 → 249.9
Linearity Range 1.0 - 2,500 ng/mL

Signaling and Metabolic Pathways

Understanding the mechanism of action and metabolism of Efavirenz is essential for interpreting experimental data.

Efavirenz Mechanism of Action

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity. This prevents the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.

Efavirenz Mechanism of Action cluster_0 HIV-1 Replication Cycle A Viral RNA B Reverse Transcriptase A->B Transcription C Viral DNA B->C F Inhibition D Integration into Host Genome C->D E Efavirenz E->B

Caption: Efavirenz inhibits HIV-1 reverse transcriptase.

Efavirenz Metabolic Pathway

Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2B6. The major metabolic pathway is hydroxylation to form 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.

Efavirenz Metabolism A Efavirenz B 8-hydroxyefavirenz A->B Hydroxylation C Glucuronidated Metabolites B->C Glucuronidation D Excretion C->D E CYP2B6 E->A F UGT2B7 F->B

Caption: Primary metabolic pathway of Efavirenz.

Improving sensitivity and limit of quantification for Efavirenz assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and limit of quantification for Efavirenz assays.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods used to quantify Efavirenz in biological matrices?

A1: The most common analytical methods for Efavirenz quantification are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS), and homogeneous enzyme immunoassays.[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for lower limits of quantification.[2] HPLC with UV detection is a robust and widely available method, while immunoassays are suitable for high-throughput screening on automated clinical chemistry analyzers.[1][3]

Q2: What is a typical Lower Limit of Quantification (LLOQ) for an Efavirenz assay?

A2: The LLOQ for Efavirenz assays varies significantly depending on the methodology. For LC-MS/MS methods, LLOQs as low as 1.0 ng/mL in human plasma have been reported.[2] HPLC methods typically have higher LLOQs, for instance, one method reported an LOQ of 0.1 μg/mL (100 ng/mL).[4] Immunoassays may have LLOQs in the range of 0.2 to 0.4 µg/mL.[1][5]

Q3: What factors can influence the sensitivity of my Efavirenz assay?

A3: Several factors can impact the sensitivity of your assay, including the choice of analytical technique, sample preparation method, instrument settings, and the presence of interfering substances in the matrix.[1][2] For chromatographic methods, the choice of internal standard is crucial; using a stable isotope-labeled internal standard like ¹³C₆-Efavirenz can help to compensate for matrix effects and improve accuracy and precision at low concentrations.[2]

Q4: How can I improve the recovery of Efavirenz from plasma samples?

A4: To improve recovery, optimizing the sample preparation procedure is key. For protein precipitation, ensure the correct ratio of precipitant (e.g., acetonitrile) to plasma is used. For liquid-liquid extraction or solid-phase extraction (SPE), experiment with different solvents and pH conditions to find the optimal settings for Efavirenz. A study using a simple protein precipitation followed by a one-to-one dilution with water reported high extraction efficiency.[2]

Q5: My calibration curve is not linear. What are the possible causes?

A5: Non-linearity in your calibration curve can be caused by several factors. Ensure that your stock solutions and standards are prepared correctly and are within their stability period. Saturation of the detector at high concentrations can also lead to a non-linear response. It is also important to choose an appropriate weighting factor for your linear regression (e.g., 1/x²), especially over a wide dynamic range, to ensure a good fit.[2]

Troubleshooting Guides

Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Sample Preparation Re-evaluate your extraction method. For LC-MS/MS, consider a more efficient technique like solid-phase extraction (SPE) over simple protein precipitation to concentrate the analyte and remove interferences.Increased signal-to-noise ratio and a lower LLOQ.
Matrix Effects Utilize a stable isotope-labeled internal standard (e.g., ¹³C₆-Efavirenz) to compensate for ion suppression or enhancement in LC-MS/MS.[2] Diluting the sample can also mitigate matrix effects, but may not be suitable for achieving very low LOQs.Improved accuracy and precision at lower concentrations.
Inefficient Ionization (LC-MS/MS) Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. Efavirenz can be detected in both positive and negative ionization modes; test both to determine which provides better sensitivity.[6]Enhanced signal intensity for Efavirenz.
Incorrect Wavelength (HPLC-UV) Verify the UV detection wavelength. Efavirenz has a maximum absorbance at approximately 247 nm.[3][7]Maximized peak response for Efavirenz.
Insufficient Sample Volume While using smaller sample volumes is often desirable, a very low volume might not contain enough analyte for sensitive detection. If possible, increase the sample volume and adjust the extraction procedure accordingly.Higher analyte concentration in the final extract, leading to a stronger signal.
Issue 2: High Variability / Poor Precision
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Automate liquid handling steps where possible to minimize pipetting errors. Ensure thorough mixing at each stage of the extraction process.Reduced coefficient of variation (%CV) for quality control samples.
Internal Standard Issues Ensure the internal standard is added consistently to all samples and standards early in the sample preparation process. If using an analog internal standard, verify its stability and ensure it behaves similarly to Efavirenz during extraction and ionization.Improved reproducibility of results.
Instrument Instability Check the stability of the analytical instrument. For LC systems, ensure a stable flow rate and column temperature. For MS systems, monitor for fluctuations in spray stability.Consistent peak areas and retention times.
Carryover Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and the LC gradient.[2]No significant peaks in the blank injection, ensuring the accuracy of subsequent samples.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS and HPLC Methods for Efavirenz Quantification

ParameterLC-MS/MS Method[2]HPLC Method[4]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 µg/mL (100 ng/mL)
Linearity Range 1.0 - 2,500 ng/mL1 - 300 µg/mL
Sample Volume 50 µLNot specified
Internal Standard ¹³C₆-EfavirenzTenofovir disoproxil fumarate
Intra-day Precision (%CV) 2.41% - 6.42%Not specified
Inter-day Precision (%CV) 3.03% - 9.18%Not specified
Intra-day Accuracy 100% - 111%Not specified
Inter-day Accuracy 95.2% - 108%Not specified

Experimental Protocols

Detailed Methodology: Sensitive LC-MS/MS Assay for Efavirenz in Human Plasma[2]

This protocol is based on a validated method with an LLOQ of 1.0 ng/mL.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a primary stock solution of Efavirenz (1 mg/mL) in acetonitrile.

  • Prepare an internal standard (IS) stock solution of ¹³C₆-Efavirenz (1 mg/mL) in 1% formic acid in acetonitrile.

  • Prepare working solutions by diluting the stock solutions.

  • Spike blank human plasma with working solutions to create calibration standards (1, 2.5, 5, 10, 50, 100, 250, 500, 1000, and 2500 ng/mL) and QC samples.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard working solution (10 ng/mL in 0.1% formic acid in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new tube and add 100 µL of water.

  • Vortex and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative ion electrospray.

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for Efavirenz and ¹³C₆-Efavirenz.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis plasma 50 µL Plasma Sample add_is Add 200 µL IS in Acetonitrile plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant add_water Add 100 µL Water supernatant->add_water vortex2 Vortex add_water->vortex2 inject Inject into LC-MS/MS vortex2->inject lcms LC-MS/MS System inject->lcms chromatogram Generate Chromatogram lcms->chromatogram integration Peak Area Integration chromatogram->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknowns calibration->quantification troubleshooting_sensitivity start Low Sensitivity / High LOQ check_sample_prep Review Sample Preparation start->check_sample_prep check_matrix Assess Matrix Effects check_sample_prep->check_matrix Prep OK? optimize_extraction Use SPE or LLE check_sample_prep->optimize_extraction Prep Not Optimal? check_instrument Optimize Instrument Settings check_matrix->check_instrument Matrix Effects Mitigated? use_is Use Stable Isotope-Labeled IS check_matrix->use_is Matrix Effects Present? optimize_source Optimize Ion Source (MS) or Wavelength (UV) check_instrument->optimize_source Settings Not Optimal? success Sensitivity Improved check_instrument->success Settings Optimal? optimize_extraction->success use_is->success optimize_source->success

References

Technical Support Center: (Rac)-Efavirenz-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Efavirenz-d5 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A1: this compound is a deuterated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy. The "d5" indicates that five hydrogen atoms in the cyclopropyl group have been replaced with deuterium. This isotopic labeling is often used in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.[1] Ensuring its stability in biological matrices such as plasma, blood, or tissue homogenates is critical for accurate and reproducible quantification of Efavirenz concentrations in clinical and preclinical trials. Instability can lead to underestimation of the analyte concentration, impacting data integrity.

Q2: How does deuterium labeling affect the stability of Efavirenz?

A2: Deuterium labeling is known to improve the metabolic stability of pharmaceuticals.[][3][4] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds.[3] Therefore, this compound is expected to be at least as stable as, and likely more resistant to certain metabolic degradation pathways than, its non-deuterated counterpart, Efavirenz.

Q3: What are the typical storage conditions for biological samples containing this compound?

A3: For long-term storage, biological samples should be kept frozen at -20°C or, preferably, -70°C to -80°C.[5] For short-term storage or during sample processing, maintaining samples at refrigerated temperatures (2-8°C) is recommended. Exposure to room temperature for extended periods should be minimized.

Q4: What types of instability can occur with this compound in biological samples?

A4: While this compound is generally stable, potential issues can arise from:

  • Metabolic degradation: Although slowed by deuteration, enzymatic degradation can still occur, particularly if samples are not stored properly.

  • Chemical degradation: Extreme pH conditions (acidic or alkaline) and oxidative stress can lead to the degradation of Efavirenz.[6][7][8]

  • Freeze-thaw instability: Repeated cycles of freezing and thawing can impact the integrity of the sample matrix and potentially lead to degradation of the analyte.

  • Adsorption: The compound may adsorb to the surface of storage containers, leading to lower measured concentrations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound in biological samples.

Issue Potential Cause Recommended Solution
Low recovery of this compound Improper storage temperature.Ensure samples are consistently stored at -70°C or below for long-term stability.
Multiple freeze-thaw cycles.Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample. Studies on Efavirenz show it is stable for at least three freeze-thaw cycles.[9]
Adsorption to container surfaces.Use low-binding polypropylene tubes for sample collection and storage.
Inefficient extraction procedure.Optimize the extraction method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for Efavirenz and its analogs.
High variability in replicate measurements Inconsistent sample handling.Standardize all sample handling procedures, including thawing time and temperature. Thaw samples consistently, for example, on ice or at room temperature for a fixed duration.
Matrix effects in mass spectrometry.Develop a robust LC-MS/MS method and use a stable isotope-labeled internal standard, such as this compound itself, to compensate for matrix effects.
Sample contamination.Ensure a clean working environment and use fresh, high-purity solvents and reagents.
Presence of unexpected degradation products Exposure to harsh chemical conditions.Avoid extreme pH during sample preparation. Efavirenz shows significant degradation in alkaline conditions.[6][8]
Oxidative stress.Minimize exposure to air and light. If necessary, add antioxidants to the sample or extraction solvent. Efavirenz is susceptible to oxidative degradation.[6][7]
Heat exposure during sample processing.Avoid heating samples. Some metabolites of Efavirenz are known to be heat-sensitive.[10]

Quantitative Stability Data

The following tables summarize the stability of Efavirenz in human plasma under various conditions. It is reasonably expected that this compound will exhibit similar or better stability profiles.

Table 1: Freeze-Thaw and Bench-Top Stability of Efavirenz in Human Plasma

Stability TestConditionsConcentration TestedStability (% of Initial Concentration)Reference
Freeze-Thaw Stability 3 cycles (-20°C to room temperature)Low, Medium, High QC95% - 105%[9]
Bench-Top Stability 24 hours at room temperatureLow, Medium, High QC92.8% - 103%[11]
Autosampler Stability 33 hours in autosamplerLow, High QCStable[5]

Table 2: Long-Term Storage Stability of Efavirenz in Human Plasma

Storage TemperatureDurationConcentration TestedStability (% of Initial Concentration)Reference
-70°C 10 weeksLow, High QCNo significant degradation[5]
-20°C 30 daysLow, Medium, High QC95% - 105%[11]
-20°C 1 year (in dried blood spots)High QCWithin acceptable criteria[9]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike known concentrations of this compound into at least three different lots of the biological matrix (e.g., human plasma) to prepare low, medium, and high concentration quality control (QC) samples.

  • Initial Analysis: Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration (T=0).

  • Freeze-Thaw Cycles: Store the remaining QC samples at -70°C for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Once thawed, refreeze the samples at -70°C for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat for the desired number of cycles (typically 3-5).

  • Final Analysis: After the final thaw, analyze the QC samples.

  • Data Evaluation: Calculate the mean concentration of the QC samples at each cycle and compare it to the baseline concentration. The deviation should typically be within ±15%.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Sample Preparation: Prepare low and high concentration QC samples in the biological matrix.

  • Initial Analysis: Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration.

  • Room Temperature Storage: Leave the remaining QC samples on the bench at room temperature for a specified period that mimics the expected duration of sample processing (e.g., 4, 8, or 24 hours).

  • Final Analysis: After the specified duration, analyze the QC samples.

  • Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The deviation should typically be within ±15%.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Sample Analysis Collect Collect Biological Sample Spike Spike with this compound Collect->Spike Aliquot Aliquot Samples Spike->Aliquot ShortTerm Short-Term Storage (2-8°C) Aliquot->ShortTerm For immediate analysis LongTerm Long-Term Storage (-70°C) Aliquot->LongTerm For future analysis Thaw Thaw Sample ShortTerm->Thaw LongTerm->Thaw Extract Extract Analyte Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Experimental workflow for handling biological samples containing this compound.

Caption: Troubleshooting decision tree for stability issues with this compound.

References

Technical Support Center: Minimizing Carryover of (Rac)-Efavirenz-d5 in LC-MS Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of (Rac)-Efavirenz-d5 in their LC-MS systems.

Troubleshooting Guide

Q1: I am observing significant carryover of this compound in my blank injections following a high concentration sample. What are the first steps to identify the source?

A1: The first step is to systematically determine the origin of the carryover. This can be achieved by injecting blanks after modifying the LC-MS plumbing to bypass certain components. A logical sequence to follow is:

  • System Blank: Inject a blank solvent directly into the mass spectrometer using an infusion pump. If carryover is observed here, the issue likely lies within the MS source, which may require cleaning.

  • Column Bypass: Connect the autosampler directly to the mass spectrometer (bypassing the column). Inject a blank. If carryover is still present, the source is likely the autosampler (injection needle, valve, or sample loop).

  • Full System Blank: If the above tests are negative, the carryover is most likely originating from the analytical column or guard column.

This systematic approach helps to isolate the component contributing most significantly to the carryover.[1][2]

Q2: My troubleshooting points towards the autosampler as the primary source of carryover. What are the common causes and solutions?

A2: Autosampler-related carryover for hydrophobic compounds like Efavirenz-d5 is common and can stem from several areas:

  • Injection Needle: Residue can adhere to the outer and inner surfaces of the needle.

    • Solution: Optimize the needle wash protocol. Use a strong organic solvent like isopropanol (IPA) or a mixture of solvents in the wash solution.[3][4] Ensure the wash volume is sufficient and the wash time is adequate. Consider a multi-solvent wash, for example, a sequence of a strong organic solvent followed by a solvent with a composition similar to the initial mobile phase.[5][6]

  • Injector Valve and Rotor Seal: Worn or dirty rotor seals are a frequent cause of carryover.[1] Tiny scratches or deposits can trap analytes.

    • Solution: Regularly inspect and clean the rotor seal. If it appears worn or scratched, replace it. Some manufacturers offer rotor seals made of different materials that may exhibit lower carryover for specific compounds.

  • Sample Loop: The sample loop can retain analyte, especially if there are any dead volumes or if the sample solvent is too strong.

    • Solution: Ensure all fittings are properly made to avoid dead volumes. If possible, use a smaller volume sample loop. The sample diluent should ideally be weaker than the mobile phase to ensure proper focusing of the analyte on the column and minimize adsorption within the loop.[7]

Q3: I've identified the analytical column as a significant contributor to the carryover. How can I address this?

A3: Column-related carryover is often due to strong hydrophobic interactions between Efavirenz-d5 and the stationary phase.

  • Inadequate Column Wash: The gradient elution may not be sufficient to remove all of the analyte during the run.

    • Solution: Implement a robust column washing step at the end of each injection. This can involve a high percentage of a strong organic solvent (e.g., 100% acetonitrile or methanol) for an extended period.[8][9] A "saw-tooth" or alternating high and low organic wash can also be effective.[9]

  • Guard Column and Frits: The guard column and column inlet frit can accumulate strongly retained compounds.[2]

    • Solution: Replace the guard column and inlet frit regularly. In some cases, removing the guard column can reduce carryover, though this may shorten the life of the analytical column.[2]

  • Column Overloading: Injecting too high a concentration of the analyte can lead to carryover in subsequent runs.[3]

    • Solution: If possible, reduce the concentration of the highest standard or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What are the best wash solvents for minimizing this compound carryover?

A1: Given that Efavirenz is a hydrophobic compound, strong organic solvents are generally effective. Isopropanol (IPA) is an excellent choice for flushing LC systems to remove hydrophobic contaminants.[4] A mixture of acetonitrile, methanol, and IPA can also be a very effective wash solution.[10] For routine needle washes between injections, a solvent stronger than the mobile phase, such as 100% acetonitrile or a high-organic mixture, is recommended. The ideal wash solvent should be able to fully solubilize Efavirenz-d5.[3]

Q2: Can the deuterated internal standard (this compound) contribute more to carryover than the non-deuterated analyte?

A2: While not definitively documented for Efavirenz-d5, deuteration can sometimes lead to slight changes in physicochemical properties, including hydrophobicity. This can result in a slight retention time shift on reversed-phase columns.[11] It is plausible that in some systems, the deuterated analog may exhibit slightly different adsorption properties, potentially leading to carryover. However, the primary driver for carryover is the overall hydrophobicity of the Efavirenz molecule. It is more critical to focus on optimizing the cleaning and washing protocols for this class of compound rather than assuming the deuteration is the sole cause.

Q3: How can I differentiate between carryover and system contamination?

A3: A simple injection strategy can help distinguish between carryover and contamination.[1]

  • Carryover: The analyte peak will be largest in the first blank injection immediately following a high-concentration sample and will decrease in subsequent blank injections.

  • Contamination: The analyte peak will be of a similar size in all blank injections, regardless of the preceding sample. Contamination could be present in the mobile phase, wash solvents, or vials.

Q4: What is an acceptable level of carryover?

A4: According to FDA guidelines for bioanalytical method validation, the carryover in a blank sample following the injection of an upper limit of quantification (ULOQ) standard should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte.[5]

Experimental Protocols

Protocol 1: Systematic Carryover Evaluation

Objective: To identify the primary source of this compound carryover in the LC-MS system.

Materials:

  • High concentration this compound standard (e.g., ULOQ)

  • Blank solvent (e.g., mobile phase at initial conditions)

  • LC-MS system

Methodology:

  • Equilibrate the LC-MS system with the analytical method.

  • Inject the blank solvent to establish a baseline.

  • Inject the high concentration this compound standard.

  • Inject a sequence of at least three blank solvents.

  • Analyze the chromatograms for the presence and magnitude of the this compound peak in the blank injections.

  • If carryover is observed, proceed with the following systematic component bypass tests, injecting a high standard followed by blanks for each configuration: a. Autosampler and Column: Normal operation (as in steps 1-5). b. Autosampler only: Replace the column with a zero-dead-volume union. c. MS Source only: Infuse the blank solvent directly into the mass spectrometer.

  • Compare the carryover levels in each configuration to pinpoint the source.

Protocol 2: Strong Wash Solution Screening

Objective: To determine the most effective wash solution for minimizing autosampler carryover of this compound.

Materials:

  • High concentration this compound standard

  • Blank solvent

  • Candidate wash solutions:

    • Wash A: 100% Acetonitrile

    • Wash B: 100% Isopropanol (IPA)

    • Wash C: 50:50 Acetonitrile:Isopropanol

    • Wash D: 25:25:50 Acetonitrile:Methanol:Isopropanol

  • LC-MS system configured to bypass the column (union in place).

Methodology:

  • Install the first candidate wash solution (Wash A) in the autosampler wash reservoir.

  • Inject the high concentration this compound standard.

  • Inject a blank solvent and measure the carryover.

  • Repeat steps 1-3 for each of the other candidate wash solutions (Wash B, C, and D).

  • Compare the percentage of carryover for each wash solution to identify the most effective one.

Data Presentation

Table 1: Example Carryover Evaluation Data

System ConfigurationInjection SequenceThis compound Peak Area% Carryover (vs. LLOQ)
Full SystemULOQ5,000,000N/A
Blank 15,00050%
Blank 21,00010%
Autosampler OnlyULOQ4,800,000N/A
(Column Bypassed)Blank 14,50045%
Blank 28008%

Note: LLOQ peak area is assumed to be 10,000 for this example.

Table 2: Example Wash Solution Screening Data

Wash Solution% Carryover in First Blank
100% Acetonitrile15%
100% Isopropanol5%
50:50 Acetonitrile:Isopropanol8%
25:25:50 ACN:MeOH:IPA3%

Visualizations

Carryover_Troubleshooting_Workflow start Observe Carryover of this compound q1 Isolate Carryover Source start->q1 autosampler Autosampler is the Source q1->autosampler Bypass Column Test Positive column Column is the Source q1->column Full System Test Positive & Bypass Test Negative ms_source MS Source is the Source q1->ms_source Infusion Test Positive autosampler_actions Optimize Needle Wash Inspect/Replace Rotor Seal Check Sample Loop autosampler->autosampler_actions column_actions Implement Strong Post-Injection Wash Replace Guard Column/Frit Check for Overload column->column_actions ms_actions Clean Ion Source ms_source->ms_actions end_node Carryover Minimized autosampler_actions->end_node column_actions->end_node ms_actions->end_node

Caption: Troubleshooting workflow for identifying and resolving this compound carryover.

Experimental_Workflow start Protocol 1: Systematic Carryover Evaluation inject_uloq_full Inject ULOQ & Blanks (Full System) start->inject_uloq_full check_carryover Carryover Observed? inject_uloq_full->check_carryover bypass_column Replace Column with Union check_carryover->bypass_column Yes no_carryover No Significant Carryover check_carryover->no_carryover No inject_uloq_bypass Inject ULOQ & Blanks (Bypass) bypass_column->inject_uloq_bypass analyze_results Compare Carryover Levels & Pinpoint Source inject_uloq_bypass->analyze_results

Caption: Workflow for the Systematic Carryover Evaluation protocol.

References

Technical Support Center: Analysis of (Rac)-Efavirenz-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate Multiple Reaction Monitoring (MRM) transitions and troubleshooting for the analysis of (Rac)-Efavirenz-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The selection of MRM transitions is critical for the sensitivity and specificity of your assay. For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion in positive ionization mode. A common quantifier transition is m/z 321 → 246.[1] For a qualifier ion, a second product ion should be selected based on the fragmentation pattern of Efavirenz. A plausible qualifier transition could be based on the loss of cyclopropene, which for the non-deuterated form results in a fragment of m/z 232.[2] For the d5 variant, this would correspond to a fragment of approximately m/z 237. It is highly recommended to confirm the most abundant and specific product ions by performing a product ion scan on the this compound standard.

Q2: Which ionization mode is best for Efavirenz analysis?

A2: Efavirenz can be analyzed in both positive and negative ionization modes.[3][4] The choice often depends on the specific mass spectrometer and the desired sensitivity. Positive ion mode using electrospray ionization (ESI) is commonly reported for Efavirenz and its deuterated analogs, typically monitoring the [M+H]⁺ ion.[1] Negative ion mode, monitoring the [M-H]⁻ ion, has also been shown to provide excellent sensitivity.[4]

Q3: What are the key instrument parameters to optimize for this compound analysis?

A3: For optimal performance, it is crucial to optimize several mass spectrometer parameters, including:

  • Collision Energy (CE): This determines the degree of fragmentation of the precursor ion. It should be optimized for each MRM transition to maximize the signal of the product ion.

  • Declustering Potential (DP): This voltage helps to prevent the formation of ion clusters before they enter the mass analyzer.

  • Entrance Potential (EP): This potential influences the focusing of ions into the mass spectrometer.

  • Collision Cell Exit Potential (CXP): This voltage helps to guide the product ions from the collision cell to the next mass analyzer.

Optimization is typically performed by infusing a standard solution of this compound and systematically varying these parameters to achieve the maximum signal intensity for each transition.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity or Sensitivity 1. Suboptimal MRM transitions or collision energy. 2. Ion suppression from matrix components. 3. Poor ionization efficiency.1. Re-optimize the MRM transitions and collision energies by infusing the analyte standard. 2. Improve sample cleanup to remove interfering matrix components. Consider using a different extraction method (e.g., SPE instead of protein precipitation). 3. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).
Inconsistent Internal Standard Response 1. Isotopic exchange of deuterium with protons from the mobile phase. 2. Impurities in the internal standard. 3. Degradation of the internal standard.1. Ensure the deuterated labels are on stable positions of the molecule. Avoid highly acidic or basic mobile phases if possible. 2. Check the certificate of analysis for the isotopic and chemical purity of the this compound standard. 3. Verify the stability of the internal standard in the storage and analytical solutions.
Qualifier/Quantifier Ion Ratio Out of Range 1. Co-eluting interference affecting one of the transitions. 2. Suboptimal collision energy for one of the transitions. 3. Detector saturation at high analyte concentrations.1. Check for interferences by analyzing blank matrix samples. Improve chromatographic separation if necessary. 2. Re-optimize collision energies for both quantifier and qualifier transitions. 3. Dilute samples with high analyte concentrations to be within the linear range of the assay.

Data Presentation

Recommended MRM Transitions and Optimized MS Parameters

The following table summarizes recommended starting MRM transitions and example mass spectrometry parameters for the analysis of Efavirenz and its deuterated internal standard. Note: These parameters should be optimized on your specific instrument for best performance.

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V) Reference
This compound Positive (ESI)321246 (Quantifier)To be optimizedTo be optimized[1]
237 (Proposed Qualifier)To be optimizedTo be optimized
Efavirenz Positive (ESI)316244 (Quantifier)~19~81[1]
232 (Qualifier)To be optimizedTo be optimized[1]
Efavirenz Negative (ESI)314.2243.9-25.3-55.4[4]
¹³C₆-Efavirenz Negative (ESI)320.2249.9-25.1-53.2[4]

Italicized values are proposed and require experimental verification.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. It is essential to validate the method according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is typically used to separate Efavirenz from endogenous plasma components. An example gradient could be:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), Positive or Negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: ~3.0-4.0 kV.

    • Source Temperature: ~120-150 °C.

    • Desolvation Temperature: ~350-450 °C.

    • Nebulizer and Heater Gas Flows: Optimize according to the instrument manufacturer's recommendations.

  • MRM Transitions and Parameters: Refer to the Data Presentation section and optimize for your instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound & Acetonitrile plasma->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Collect Supernatant vortex->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the bioanalysis of Efavirenz.

mrm_principle cluster_source Ion Source cluster_ms1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) Collision Cell cluster_ms2 Quadrupole 3 (Q3) analyte This compound (Neutral) protonation Protonation [M+H]⁺ analyte->protonation q1 Precursor Ion Selection (m/z 321) protonation->q1 fragmentation Fragmentation (CID) q1->fragmentation q3 Product Ion Selection (m/z 246) fragmentation->q3 detector Detector q3->detector

Caption: Principle of MRM for this compound analysis.

References

Validation & Comparative

Validation of an Analytical Method for (Rac)-Efavirenz-d5: A Comparative Guide Based on FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of Efavirenz in biological matrices, focusing on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using (Rac)-Efavirenz-d5 as an internal standard. The performance of this method is contrasted with a conventional reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. All validation parameters are discussed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis.[5] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it effectively tracks the analyte through sample preparation, chromatography, and ionization, thus correcting for variability and matrix effects.[6][7][8] This leads to enhanced accuracy, precision, and robustness of the analytical method.[9]

Comparative Overview of Analytical Methods

For the purpose of this guide, we will compare two distinct, validated methods for Efavirenz quantification in human plasma:

  • Method A: LC-MS/MS with a Stable Isotope-Labeled Internal Standard. This method represents the current industry best practice and is analogous to a method using this compound. The data presented is based on a validated method using ¹³C₆-Efavirenz, which shares the same performance advantages as a deuterated standard.[10]

  • Method B: RP-HPLC with UV Detection and a Non-Isotopically Labeled Internal Standard. This method, using Methylprednisolone as an internal standard, serves as a traditional alternative for comparison.[11]

Experimental Protocols

A robust and reliable bioanalytical method begins with a well-defined experimental protocol. The following sections detail the methodologies for the two comparative assays.

Method A: LC-MS/MS Protocol

  • Sample Preparation: Protein precipitation. A 50 µL human plasma sample is treated with a precipitating agent to remove proteins. ¹³C₆-Efavirenz is used as the internal standard.[10]

  • Chromatography: High-performance liquid chromatography is used to separate Efavirenz from other components.[10]

    • Mobile Phase: A gradient program with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Total Run Time: 5 minutes.[10]

  • Detection: Tandem mass spectrometry (MS/MS) in negative ionization mode with multiple reaction monitoring (MRM).[10]

    • MRM Transitions:

      • Efavirenz: m/z 314.20 → 243.90[10]

      • ¹³C₆-Efavirenz (IS): m/z 320.20 → 249.90[10]

Method B: RP-HPLC with UV Detection Protocol

  • Sample Preparation: Solid Phase Extraction (SPE). A 0.5 mL plasma sample is processed using C18 SPE cartridges to extract the drug. Methylprednisolone is added as the internal standard.[11]

  • Chromatography: Reverse-phase high-performance liquid chromatography.[11]

    • Column: SHISEIDO C18 (250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 30:70 v/v ratio.[11]

    • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV-Visible detector set at a wavelength of 247 nm.[11]

    • Retention Times:

      • Methylprednisolone (IS): 3.7 min[11]

      • Efavirenz: 5.7 min[11]

Data Presentation: Validation Parameter Comparison

The following tables summarize the quantitative validation data for both methods, demonstrating the performance characteristics according to FDA and EMA guidelines.[12]

Table 1: Linearity and Sensitivity

Parameter Method A: LC-MS/MS with SIL-IS Method B: RP-HPLC with UV FDA/EMA Acceptance Criteria
Linearity Range 1.0 - 2,500 ng/mL[10] 430 - 8,600 ng/mL[11] At least 6 non-zero points; r² ≥ 0.99
Correlation Coefficient (r²) > 0.99[10] 0.995[11] As stated.

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[10] | 346 ng/mL[11] | Analyte response is ≥ 5x blank response. |

Table 2: Accuracy and Precision

Parameter Method A: LC-MS/MS with SIL-IS[10] Method B: RP-HPLC with UV[11] FDA/EMA Acceptance Criteria
Intra-day Precision (%RSD) 2.41% - 6.42% < 2% ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) 3.03% - 9.18% < 2% ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) 100% - 111% Not explicitly stated; Recovery 98-102% Within ±15% of nominal (±20% at LLOQ)

| Inter-day Accuracy (% Bias) | 95.2% - 108% | Not explicitly stated; Recovery 98-102% | Within ±15% of nominal (±20% at LLOQ) |

Table 3: Recovery and Selectivity

Parameter Method A: LC-MS/MS with SIL-IS Method B: RP-HPLC with UV Comments
Extraction Recovery High extraction efficiency reported[10] 98% - 102%[11] Should be consistent, precise, and reproducible.

| Selectivity | No significant interfering peaks observed at the retention times of the analyte and IS.[10] | Method is selective with no interference from plasma components.[11] | The method must differentiate the analyte and IS from endogenous components. |

The data clearly indicates that the LC-MS/MS method using a stable isotope-labeled internal standard offers significantly higher sensitivity (LLOQ of 1.0 ng/mL vs. 346 ng/mL), making it far more suitable for pharmacokinetic studies where low drug concentrations are expected.[10][11] Both methods demonstrate excellent accuracy and precision, falling well within the stringent limits set by regulatory agencies.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process to ensure its suitability for its intended purpose. The following diagram illustrates the typical workflow.

G cluster_planning Phase 1: Method Development cluster_validation Phase 2: Full Validation (per FDA/EMA Guidelines) cluster_application Phase 3: Application dev Develop Assay Protocol (Sample Prep, Chromatography, Detection) selectivity Selectivity & Matrix Effect dev->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lloq LLOQ Determination precision->lloq recovery Recovery lloq->recovery stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) recovery->stability analysis Routine Analysis of Study Samples stability->analysis reporting Data Reporting & Archiving analysis->reporting

Bioanalytical method validation workflow.

References

A Comparative Guide to (Rac)-Efavirenz-d5 and 13C6-Efavirenz as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for quantitative analysis. For the non-nucleoside reverse transcriptase inhibitor Efavirenz, both deuterium-labeled ((Rac)-Efavirenz-d5) and carbon-13-labeled (13C6-Efavirenz) analogs are available for use as internal standards in mass spectrometry-based assays. This guide provides an objective comparison of these two stable isotope-labeled internal standards, supported by established scientific principles and experimental data, to aid researchers in making an informed decision for their analytical needs.

Key Performance Characteristics: A Head-to-Head Comparison

The choice between a deuterium-labeled and a carbon-13-labeled internal standard can significantly impact assay performance, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The fundamental differences in their isotopic composition lead to variations in physicochemical properties that manifest in chromatographic behavior and mass spectrometric response.

FeatureThis compound13C6-EfavirenzRationale & Implications for Efavirenz Analysis
Isotopic Stability VariableHigh13C atoms are integrated into the carbon backbone of the Efavirenz molecule, making them highly stable and not susceptible to exchange. Deuterium atoms, while placed on a non-exchangeable position on the cyclopropyl ring in this case, can sometimes be more prone to back-exchange with hydrogen atoms from the sample matrix or solvent under certain conditions.[1][2][3][4]
Chromatographic Co-elution Potential for partial separationExcellentThe substitution of hydrogen with the heavier deuterium isotope can lead to a slight change in the molecule's physicochemical properties, resulting in a different retention time on a chromatographic column compared to the unlabeled analyte (the "deuterium isotope effect").[2][5] This can lead to the analyte and internal standard experiencing different matrix effects. 13C labeling results in a negligible change in properties, ensuring near-perfect co-elution with the native analyte.[1][5][6] Published methods show that Efavirenz and 13C6-Efavirenz have nearly identical retention times.[7][8]
Matrix Effect Compensation Potentially compromisedSuperiorDue to the potential for chromatographic separation, this compound may not experience the same degree of ion suppression or enhancement as Efavirenz in the mass spectrometer's ion source.[4] The excellent co-elution of 13C6-Efavirenz ensures that it is subjected to the same matrix effects as the analyte, allowing for more accurate and precise quantification.[9][10]
Mass Spectrometric Fragmentation May differ from analyteIdentical to analyteThe presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the collision cell of a tandem mass spectrometer, potentially requiring different collision energy optimization compared to the unlabeled analyte.[5] 13C6-Efavirenz will exhibit the same fragmentation behavior as native Efavirenz.
Availability & Cost Generally less expensiveGenerally more expensiveThe synthesis of deuterated compounds is often less complex and therefore less costly than the synthesis of 13C-labeled compounds.[3]
Potential for Isotopic Interference HigherLowerWhile the natural abundance of deuterium is low, there is a potential for in-source fragmentation and H-D exchange that can complicate spectra. 13C labeling provides a cleaner analytical signal with less potential for spectral overlap from the unlabeled analyte's isotopic cluster, as the natural abundance of 13C is approximately 1.1%.[1]

Experimental Data Summary: 13C6-Efavirenz in Human Plasma

The following table summarizes the performance of 13C6-Efavirenz as an internal standard in a validated LC-MS/MS method for the quantification of Efavirenz in human plasma.[7]

ParameterResult
Linearity Range1.0–2,500 ng/mL
Regression (r)>0.99
Retention Time (Efavirenz)~2.6 min
Retention Time (13C6-Efavirenz)~2.6 min
Intraday Precision (QC samples)2.41% to 6.42%
Interday Precision (QC samples)3.03% to 9.18%
Intraday Accuracy (QC samples)100% to 111%
Interday Accuracy (QC samples)95.2% to 108%

The data demonstrates that the use of 13C6-Efavirenz as an internal standard allows for the development of a highly sensitive, precise, and accurate bioanalytical method for Efavirenz. The identical retention times for the analyte and the internal standard are a key indicator of the suitability of 13C6-Efavirenz for mitigating matrix effects.[7]

Experimental Protocol: Quantification of Efavirenz in Human Plasma using 13C6-Efavirenz by LC-MS/MS

This protocol is based on a published, validated method.[7]

1. Sample Preparation

  • To 50 µL of human plasma, add the internal standard working solution (13C6-Efavirenz).

  • Perform protein precipitation by adding an appropriate volume of acetonitrile.

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and dilute with water prior to injection.

2. Liquid Chromatography

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program: A gradient elution is used to separate Efavirenz from endogenous plasma components.

  • Injection Volume: 10 µL.

  • Total Run Time: 5 minutes.

3. Mass Spectrometry

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Negative Ion Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9

    • 13C6-Efavirenz: m/z 320.2 → 249.9

  • Source Parameters: Optimized for Efavirenz and 13C6-Efavirenz, including source temperature, nebulizer gas, and heater gas.

  • Compound Parameters: Optimized declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for both analyte and internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Spike with 13C6-Efavirenz IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect & Dilute Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject Transfer for Analysis chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration (Analyte & IS) detection->integrate Generate Chromatograms ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Efavirenz Concentration ratio->quantify

Caption: Experimental workflow for Efavirenz quantification.

logical_relationship cluster_IS_choice Internal Standard Selection cluster_performance Key Performance Metrics IS_d5 This compound coelution Chromatographic Co-elution IS_d5->coelution Potential Mismatch IS_c13 13C6-Efavirenz IS_c13->coelution Excellent Match matrix_effect Matrix Effect Compensation coelution->matrix_effect Directly Impacts accuracy Accuracy & Precision matrix_effect->accuracy Determines

Caption: Rationale for internal standard selection.

Conclusion

While this compound is a viable option as an internal standard and may be more cost-effective, the potential for chromatographic separation from the unlabeled analyte introduces a risk of inaccurate quantification due to differential matrix effects. In contrast, 13C6-Efavirenz demonstrates superior performance characteristics, most notably its excellent co-elution with Efavirenz, which ensures more reliable compensation for matrix effects and ultimately leads to higher data quality.[5][6] The available experimental data for methods employing 13C6-Efavirenz confirms its ability to produce highly accurate and precise results.[7][11] Therefore, for the development of robust and high-quality bioanalytical methods for Efavirenz quantification, 13C6-Efavirenz is the recommended internal standard .

References

(Rac)-Efavirenz-d5 for Efavirenz Quantification: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable bioanalytical methods, the choice of an appropriate internal standard is paramount. This guide provides a detailed comparison of the accuracy and precision of Efavirenz quantification using the deuterated internal standard (Rac)-Efavirenz-d5 against other analytical methodologies. The data presented underscores the advantages of using a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and therapeutic drug monitoring studies.

Executive Summary

The quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz is crucial for ensuring therapeutic efficacy and minimizing toxicity in HIV treatment. This guide demonstrates that methods employing a deuterated internal standard, such as this compound, exhibit superior performance in terms of accuracy and precision compared to methods using other internal standards. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing, leading to more reliable and reproducible results.

Comparative Performance Data

The following tables summarize the performance characteristics of various analytical methods for Efavirenz quantification, highlighting the key differences in accuracy and precision.

Method Internal Standard Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LC-MS/MS This compound Hair0.625 – 40 ng/mg0.625 ng/mg< 7< 797 - 110[1]
LC-MS/MS ¹³C₆-Efavirenz Human Plasma1.0 – 2,5001.02.41 - 6.423.03 - 9.1895.2 - 111[2]
LC-MS/MS Hexobarbital Dried Blood Spots25 – 5,000256.7 - 8.76.7 - 8.7100.3 - 104.2[3]
LC-MS/MS Hydrochlorothiazide Rat Plasma10.0 – 1,50010.01.80 - 10.494.72 - 10.2893.54 - 105.73[4]
RP-HPLC Methyl prednisolone Human Plasma430 – 8,600430< 2< 298 - 102[5]

Experimental Methodologies

This section details the experimental protocols for the LC-MS/MS method utilizing a deuterated internal standard for Efavirenz quantification.

Sample Preparation (for Hair Samples)[1]
  • Sample Collection: Collect 0.2 mg of hair.

  • Extraction: Perform a simultaneous pulverization and extraction step.

  • Internal Standard Spiking: Add Efavirenz-d5 as the internal standard.

  • Final Preparation: The extracted solvent is used to prepare calibration standards and quality controls.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]
  • Chromatographic Separation:

    • Column: Agilent Poroshell C18 column.

    • Elution: Isocratic elution.

    • Total Run Time: 3 minutes.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization in positive multiple reaction monitoring mode.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Efavirenz using a deuterated internal standard with LC-MS/MS.

Efavirenz_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Hair, Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Pulverization, LLE, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration Peak Integration MS->Integration Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General workflow for Efavirenz quantification using LC-MS/MS.

Discussion

The use of a deuterated internal standard like this compound or ¹³C₆-Efavirenz in LC-MS/MS analysis consistently demonstrates high accuracy and precision.[1][2] These stable isotope-labeled standards have nearly identical chemical and physical properties to the analyte, Efavirenz. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for any analyte loss or matrix-induced signal suppression or enhancement.

In contrast, methods employing non-deuterated internal standards, such as hexobarbital or hydrochlorothiazide, may exhibit greater variability.[3][4] While still providing acceptable performance for many applications, the structural and physicochemical differences between these standards and Efavirenz can lead to differential extraction efficiencies and chromatographic behaviors, potentially impacting the accuracy and precision of the quantification.

The RP-HPLC method with UV detection, while simpler and more accessible, shows a significantly higher LLOQ, making it less suitable for studies requiring high sensitivity.[5]

Conclusion

For the highly accurate and precise quantification of Efavirenz in various biological matrices, the use of a deuterated internal standard, specifically this compound, in conjunction with LC-MS/MS is the recommended methodology. This approach provides superior analytical performance, ensuring reliable data for critical research, clinical, and drug development applications. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to establish robust and validated bioanalytical methods for Efavirenz.

References

A Comparative Guide to Internal Standards for Efavirenz Quantification: Linearity and Recovery Assessment of (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Efavirenz, a key antiretroviral agent, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of (Rac)-Efavirenz-d5 as an internal standard, with a focus on linearity and recovery experiments. For a comprehensive evaluation, its performance is compared against another commonly used stable isotope-labeled internal standard, ¹³C₆-Efavirenz.

Experimental Workflow for Linearity and Recovery Studies

The general workflow for assessing the linearity and recovery of an analytical method using an internal standard is depicted below. This process ensures that the method is accurate and reproducible over a specified concentration range and that the extraction process is efficient and consistent.

experimental_workflow cluster_prep 1. Preparation cluster_spiking 2. Sample Fortification prep Stock Solution Preparation analyte_stock Analyte Stock (Efavirenz) is_stock Internal Standard Stock (this compound or ¹³C₆-Efavirenz) spiking Spiking into Biological Matrix analyte_stock->spiking is_stock->spiking cal_standards Calibration Curve Standards (Multiple Concentrations) extraction Sample Preparation (e.g., Protein Precipitation) cal_standards->extraction qc_samples Quality Control (QC) Samples (Low, Medium, High) qc_samples->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing analysis->data_proc linearity_eval Linearity Assessment (Calibration Curve) data_proc->linearity_eval recovery_eval Recovery Calculation (Comparison of Extracted vs. Unextracted Samples) data_proc->recovery_eval result Performance Evaluation linearity_eval->result recovery_eval->result

Caption: Workflow for Linearity and Recovery Experiments.

Detailed Experimental Protocols

The following protocols are synthesized from validated bioanalytical methods and are intended to serve as a comprehensive guide for conducting linearity and recovery experiments for Efavirenz using a stable isotope-labeled internal standard.

Materials and Reagents
  • Analytes: Efavirenz, this compound, ¹³C₆-Efavirenz

  • Biological Matrix: Drug-free human plasma

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water

  • Additives: Formic acid

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Efavirenz, this compound, and ¹³C₆-Efavirenz by dissolving the accurately weighed compound in methanol.

  • Working Solutions: Prepare intermediate working solutions of Efavirenz by serially diluting the stock solution with methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (either this compound or ¹³C₆-Efavirenz) at a fixed concentration (e.g., 10 ng/mL) in acetonitrile.

Linearity Experiment
  • Preparation of Calibration Standards: Spike appropriate volumes of the Efavirenz working solutions into drug-free human plasma to prepare a series of at least six to eight non-zero calibration standards covering the expected concentration range (e.g., 1.0 to 2,500 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, add 100 µL of the internal standard working solution (in acetonitrile).

    • Vortex mix for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and dilute with an equal volume of water.

  • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.

  • Data Analysis: Plot the peak area ratio (Efavirenz peak area / Internal Standard peak area) against the nominal concentration of Efavirenz. Perform a linear regression analysis (typically with a 1/x² weighting) to determine the linearity and the coefficient of determination (R²). The acceptance criterion for R² is typically ≥ 0.99.

Recovery Experiment
  • Prepare Three Sets of Samples at Three QC Levels (Low, Medium, High):

    • Set A (Extracted Samples): Spike Efavirenz into human plasma at three concentration levels (e.g., low, medium, and high QC). Process these samples as described in the sample preparation protocol above, including the addition of the internal standard.

    • Set B (Unextracted Samples - 100% Recovery Reference): Add the internal standard to the supernatant of extracted blank plasma. Then, spike the Efavirenz at the three QC levels into this mixture. This set represents the response if 100% of the analyte were recovered.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Data Analysis: Calculate the recovery at each concentration level using the following formula:

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

    • The recovery should be consistent and reproducible across the concentration levels.

Performance Data Comparison

The following tables summarize the linearity and recovery data for this compound and ¹³C₆-Efavirenz based on published literature. It is important to note that the data are from separate studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Linearity Data
Internal StandardLinear Range (ng/mL)Correlation Coefficient (R²)Weighting Factor
This compound 0.625 – 40> 0.981/x²
¹³C₆-Efavirenz 1.0 – 2,500> 0.99Not Specified
Recovery Data
Internal StandardConcentration LevelMean Recovery (%)Precision (%CV)
This compound Not Specified in available dataNot Specified in available dataNot Specified in available data
¹³C₆-Efavirenz Low, Medium, HighNot explicitly stated, but method accuracy was highIntraday: 2.41 - 6.42, Interday: 3.03 - 9.18

Objective Comparison

  • Linearity: Both this compound and ¹³C₆-Efavirenz demonstrate excellent linearity over their respective concentration ranges, with correlation coefficients greater than 0.98 and 0.99, respectively.[1][2] This indicates that both internal standards are suitable for accurate quantification across a wide range of Efavirenz concentrations. The method using ¹³C₆-Efavirenz covered a significantly wider linear range, which could be advantageous for studies where Efavirenz concentrations may vary substantially.[2]

  • Recovery and Precision: While specific recovery percentage data for this compound was not detailed in the provided search results, the associated method validation showed good accuracy (101.1% to 107.9%) and precision (CV < 7%), suggesting consistent and effective recovery.[1] The method utilizing ¹³C₆-Efavirenz also demonstrated high accuracy and precision, with intraday and interday CVs well within the accepted limits of bioanalytical method validation guidelines.[2] Stable isotope-labeled internal standards like these are expected to have extraction recoveries very similar to the analyte, which corrects for variability in the sample preparation process.

Conclusion

Both this compound and ¹³C₆-Efavirenz are excellent choices for an internal standard in the bioanalysis of Efavirenz by LC-MS/MS. They both exhibit the necessary characteristics of a reliable internal standard, including high linearity and the ability to provide precise and accurate quantification.

The choice between the two may depend on the specific requirements of the assay. The method validated with ¹³C₆-Efavirenz demonstrated a broader linear range, which might be beneficial for pharmacokinetic studies with wide concentration variations.[2] However, both internal standards are capable of supporting robust and reliable bioanalytical methods. The ultimate selection should be based on a comprehensive in-house validation that confirms the performance of the chosen internal standard within the specific laboratory's experimental conditions and for the intended application.

References

Cross-Validation of Efavirenz Assays: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Efavirenz is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard (IS) is a critical factor influencing the reliability and robustness of bioanalytical methods. This guide provides a comprehensive cross-validation of published Efavirenz assays utilizing different internal standards, offering a comparative analysis of their performance based on experimental data.

This document summarizes key performance characteristics of various analytical methods for Efavirenz quantification, with a focus on the impact of the selected internal standard. Detailed experimental protocols are provided to facilitate methodological evaluation and implementation.

Comparative Analysis of Assay Performance

The selection of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is crucial for compensating for variability. The following tables summarize the quantitative performance of Efavirenz assays with different internal standards, based on data from peer-reviewed publications.

Internal StandardAnalytical TechniqueMatrixLinearity RangeAccuracy (%)Precision (%RSD/%CV)
¹³C₆-Efavirenz LC-MS/MSHuman Plasma1.0 - 2,500 ng/mL>0.9995.2 - 1122.41 - 12.3
LC-MS/MSCervicovaginal Secretions25 - 10,000 ng/mL>0.9999.1 - 105.37.69 - 14.9
Methyl Prednisolone RP-HPLCHuman Plasma0.43 - 8.60 µg/mL0.99598 - 102< 2
Tenofovir Disoproxil Fumarate RP-HPLCPlasma1 - 300 µg/mL0.9996--
Lopinavir LC-MS/MSRat Plasma, Brain Tissue, PBS1.9 - 500 ng/mL-93.7 - 99.51.5 - 5.6
Reserpine LC-MS/MSHuman Saliva3.125 - 100 µg/L0.989 - 0.99280 - 1200.46 - 9.43

Data compiled from multiple sources. Dashes indicate data not reported in the cited literature.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for Efavirenz quantification using different analytical techniques.

LC-MS/MS Workflow for Efavirenz Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Add IS & Precipitating Agent Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation Injection Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General workflow for Efavirenz quantification using LC-MS/MS.

RP-HPLC Workflow for Efavirenz Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Plasma Sample Plasma Sample Spiking Spiking Plasma Sample->Spiking Add Efavirenz & IS Extraction Extraction Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Chromatogram Analysis Chromatogram Analysis UV Detection->Chromatogram Analysis Concentration Calculation Concentration Calculation Chromatogram Analysis->Concentration Calculation

Caption: General workflow for Efavirenz quantification using RP-HPLC.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: Efavirenz Quantification in Human Plasma using LC-MS/MS with ¹³C₆-Efavirenz as Internal Standard[1][2]
  • Sample Preparation: To 50 µL of human plasma, an internal standard solution (¹³C₆-Efavirenz) is added. Protein precipitation is achieved by adding a suitable organic solvent. After vortexing and centrifugation, the supernatant is transferred for analysis.[1][2]

  • Chromatographic Conditions:

    • Column: A suitable C18 column is used for separation.

    • Mobile Phase: A gradient elution is employed using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][2]

    • Flow Rate: 0.3 mL/min.[1][2]

    • Run Time: Approximately 5 minutes.[1]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Ionization Mode.[1][2]

    • Monitoring: Multiple Reaction Monitoring (MRM).[1][2]

    • MRM Transitions:

      • Efavirenz: m/z 314.20 → 243.90[1][2]

      • ¹³C₆-Efavirenz: m/z 320.20 → 249.90[1][2]

Method 2: Efavirenz Quantification in Human Plasma using RP-HPLC with Methyl Prednisolone as Internal Standard[3]
  • Sample Preparation: To 50 µL of plasma, 20 µL of the sample solution and 20 µL of the internal standard (Methyl Prednisolone) are added and vortexed.[3]

  • Chromatographic Conditions:

    • Column: SHISEIDO C18 column (250 x 4.6 mm i.d, 5µ).[3]

    • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0).[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV detection at 247 nm.[3]

    • Retention Times: Efavirenz at 5.7 min and Methyl Prednisolone at 3.7 min.[3]

Method 3: Efavirenz Quantification in Plasma using RP-HPLC with Tenofovir Disoproxil Fumarate as Internal Standard[4]
  • Chromatographic Conditions:

    • Detection: UV-Visible detector at 260 nm.[4]

    • Flow Rate: 1.5 mL/min.[4]

    • Retention Times: Efavirenz at 5.941 min and Tenofovir disoproxil fumarate at 4.356 min.[4]

Method 4: Efavirenz Quantification in Biological Matrices using LC-MS/MS with Lopinavir as Internal Standard[5][6]
  • Sample Preparation: Protein precipitation is used for plasma samples.

  • Mass Spectrometry: Detection is performed using a TSQ Endura LC-MS/MS system.[5]

  • Linearity: The assay was reported to be linear from 1.9 to 500 ng/mL.[6]

Method 5: Efavirenz Quantification in Human Saliva using LC-MS/MS with Reserpine as Internal Standard[7]
  • Sample Preparation: Solid-phase extraction (SPE) on C18 cartridges.[7]

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (150mm x 3mm, 2.6µm).[7]

    • Mobile Phase: Gradient elution with increasing methanol concentration.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Run Time: 8.4 minutes.[7]

    • Retention Times: Efavirenz at 6.5 min and Reserpine at 5.4 min.[7]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Positive Ionization.[7]

    • Monitoring: Multiple Reaction Monitoring (MRM).[7]

Conclusion

The choice of internal standard significantly impacts the performance of Efavirenz assays. Stable isotope-labeled internal standards, such as ¹³C₆-Efavirenz, are generally considered the gold standard for LC-MS/MS methods due to their ability to closely mimic the analyte's behavior, leading to high accuracy and precision. However, other structurally similar compounds like Lopinavir have also demonstrated good performance. For HPLC-UV methods, compounds like Methyl Prednisolone and Tenofovir Disoproxil Fumarate have been successfully employed. The selection of the most appropriate internal standard will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the availability of the standard. This guide provides the necessary data and protocols to make an informed decision for the development and validation of robust Efavirenz bioanalytical methods.

References

The Decisive Advantage: Why a Deuterated Internal Standard Outperforms Structural Analogs for Efavirenz Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the antiretroviral drug Efavirenz, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. While both structural analogs and stable isotope-labeled (SIL), specifically deuterated, internal standards are employed, a comprehensive evaluation of their performance reveals a distinct superiority of deuterated standards, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a detailed comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for Efavirenz quantification.

The primary function of an internal standard is to compensate for the variability inherent in sample preparation and analysis. This includes extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Due to their near-identical physicochemical properties, deuterated internal standards achieve this far more effectively than structural analogs.

Mitigating Matrix Effects: The Core Advantage

Matrix effects, caused by co-eluting endogenous components from biological matrices like plasma or hair, are a significant challenge in LC-MS/MS bioanalysis.[1][2] These effects can lead to erroneous quantification by suppressing or enhancing the ionization of the analyte. Stable isotope-labeled internal standards, such as a deuterated Efavirenz, co-elute with the native analyte and experience the same degree of ion suppression or enhancement.[2][3] This co-elution ensures that the analyte-to-internal standard peak area ratio remains constant, thereby providing a more accurate and precise measurement.[3][4]

In contrast, structural analogs, despite their chemical similarity, often have different retention times and ionization efficiencies compared to Efavirenz.[5] This chromatographic separation means they may not experience the same matrix effects as the analyte, leading to a failure to adequately compensate for these variations and compromising the integrity of the results.

Comparative Performance Data

The following table summarizes typical performance data from various bioanalytical methods for Efavirenz, highlighting the superior performance achieved with deuterated internal standards.

ParameterMethod with Deuterated IS (¹³C₆-Efavirenz)Method with Structural Analog IS (e.g., Lopinavir, Tenofovir)
Linearity (r²) >0.99≥0.999
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 µg/mL (100 ng/mL)
Intra-day Precision (%RSD) 2.41% to 6.42%[6]< 2%[5]
Inter-day Precision (%RSD) 3.03% to 9.18%[6]< 2%[5]
Accuracy 95.2% to 111%[6]98% to 102%[5]
Extraction Recovery Consistent and similar to analyteCan differ significantly from analyte[2]
Matrix Effect Variability Minimized, CV < 15%[7]Can be significant and variable

Note: The presented data is a synthesis from multiple sources and serves for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Evaluation of Matrix Effects

A crucial experiment to demonstrate the advantage of a deuterated internal standard is the post-extraction addition method to evaluate matrix effects.

Methodology:

  • Sample Preparation: Obtain at least six different lots of the biological matrix (e.g., human plasma).

  • Spiking:

    • Set 1 (Neat Solution): Prepare Efavirenz and the internal standard (deuterated or structural analog) in a clean solvent at three concentration levels (low, medium, and high QC).

    • Set 2 (Post-Extraction Spike): Extract blank matrix samples. Spike the extracted matrix with Efavirenz and the internal standard at the same three concentration levels.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak area of analyte/IS in the presence of matrix) / (Peak area of analyte/IS in neat solution)

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = MF of analyte / MF of IS

  • Assessment: For a deuterated internal standard, the IS-Normalized MF should be close to 1, with a low coefficient of variation (CV) across the different matrix lots, indicating effective compensation for matrix effects. For a structural analog, the IS-Normalized MF may deviate significantly from 1, with a higher CV, demonstrating inadequate compensation.

Logical Workflow for Internal Standard Selection

IST_Selection cluster_0 Decision Process for Efavirenz Bioanalysis start Start: Need for Efavirenz Quantification method Analytical Technique: LC-MS/MS start->method is_choice Internal Standard Selection method->is_choice deuterated Deuterated IS (e.g., ¹³C₆-Efavirenz) is_choice->deuterated Recommended analog Structural Analog IS (e.g., Lopinavir) is_choice->analog Alternative deuterated_adv Advantages: - Co-elution with analyte - Compensates for matrix effects - Similar extraction recovery deuterated->deuterated_adv analog_disadv Disadvantages: - Different retention time - Inadequate matrix effect compensation - Variable extraction recovery analog->analog_disadv result_d High Accuracy & Precision deuterated_adv->result_d result_a Potential for Inaccuracy & Imprecision analog_disadv->result_a

Caption: Workflow for selecting an internal standard for Efavirenz bioanalysis.

Signaling Pathway of Efavirenz (for context)

While not directly related to the choice of internal standard, understanding the mechanism of action of Efavirenz provides context for its therapeutic monitoring. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Efavirenz_MoA cluster_1 Efavirenz Mechanism of Action hiv_rna HIV-1 Viral RNA rt Reverse Transcriptase hiv_rna->rt Template inhibition Conformational Change & Inhibition rt->inhibition proviral_dna Proviral DNA Synthesis rt->proviral_dna Catalyzes efavirenz Efavirenz (NNRTI) binding_site Allosteric Binding Site efavirenz->binding_site binding_site->rt inhibition->proviral_dna Prevents blocked Blocked

Caption: Mechanism of action of Efavirenz as an NNRTI.

Conclusion

The use of a deuterated internal standard, such as ¹³C₆-Efavirenz, offers significant advantages over structural analogs for the quantitative analysis of Efavirenz in biological matrices.[6] The near-identical chemical and physical properties of the deuterated standard ensure it closely tracks the analyte through sample preparation and analysis, providing superior compensation for matrix effects and extraction variability. This leads to enhanced accuracy, precision, and overall data reliability, which is critical in research, clinical, and drug development settings. While structural analogs can be utilized, they introduce a greater potential for analytical error and require more extensive validation to characterize and mitigate their limitations. Therefore, for the most robust and defensible bioanalytical data, a deuterated internal standard is the unequivocally preferred choice for Efavirenz quantification.

References

A Comparative Guide to Efavirenz Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of commonly employed analytical techniques for the quantification of Efavirenz in biological matrices, supported by experimental data from various studies. This guide aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The accurate quantification of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor crucial in HIV therapy, is paramount for therapeutic drug monitoring, pharmacokinetic studies, and ensuring treatment efficacy. A variety of analytical methods are utilized for this purpose, each with its own set of performance characteristics. This guide provides a comparative overview of several common methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Performance of Efavirenz Quantification Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the nature of the biological matrix, available equipment, and the desired sample throughput. The following tables summarize the quantitative performance of different methods as reported in various validation studies.

Table 1: Performance Characteristics of RP-HPLC Methods for Efavirenz Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.43 – 8.60[1]1 – 300[2]250 - 20,000 ng/mL[3]
Correlation Coefficient (r²) 0.995[1]0.999[2]> 0.97[3]
Intra-day Precision (%RSD) < 2[1]< 1.0[2]≤ 20% at LLOQ, ≤ 15% otherwise[3]
Inter-day Precision (%RSD) < 2[1]< 1.0[2]≤ 20% at LLOQ, ≤ 15% otherwise[3]
Accuracy/Recovery (%) 98 - 102[1]99.88 - 100.09[4]96.7 - 104.3[3]
Limit of Detection (LOD) 66 ng/mL[1]0.03 µg/mL[2]Not Reported
Limit of Quantification (LOQ) 346 ng/mL[1]0.1 µg/mL[2]250 ng/mL[3]
Internal Standard Methyl prednisolone[1]Tenofovir disoproxil fumarate[2]Not specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Efavirenz Quantification

ParameterMethod 1 (Plasma)Method 2 (DBS)Method 3 (Plasma, Brain, PBS)
Linearity Range (ng/mL) 1 - 2500[5]25 - 5000[6]1.9 - 500[7]
Intra-day Precision (%RSD) 2.41 - 6.42[5]6.7 - 8.7[6]1.5 - 5.6[7]
Inter-day Precision (%RSD) 3.03 - 9.18[5]6.7 - 8.7[6]1.5 - 5.6[7]
Accuracy (%) 100 - 111[5]100.3 - 104.2[6]93.7 - 99.5[7]
Lower Limit of Quantification (LLOQ) 1 ng/mL[5]25 ng/mL[6]1.9 ng/mL[7]
Recovery (%) Not Reported> 64[6]Not Reported
Matrix Effect (%) Not Reported-5.4[6]Not Reported

Table 3: Performance Characteristics of HPTLC Method for Efavirenz Quantification

ParameterMethod 1
Linearity Range (µ g/spot ) 1 - 40[8]
Correlation Coefficient (r²) 0.9968[8]
Precision (%RSD) Not explicitly stated
Accuracy/Recovery (%) Within ICH guideline limits[8]
Limit of Detection (LOD) 0.7 µ g/spot [8]
Limit of Quantification (LOQ) 1 µ g/spot [8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. Below are summaries of the experimental protocols for the cited quantification methods.

RP-HPLC Method 1
  • Chromatographic System: SHISEIDO C18 column (250 x 4.6 mm, 5µ).

  • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 247 nm.

  • Internal Standard: Methyl prednisolone.[1]

RP-HPLC Method 2
  • Chromatographic System: Waters X-Terra Shield, RP18 column (50 x 4.6 mm, 3.5 μm).

  • Mobile Phase: Phosphate buffer (pH 3.5) and Acetonitrile in a gradient elution.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV-Visible at 260 nm.

  • Internal Standard: Tenofovir disoproxil fumarate.[2]

LC-MS/MS Method 2 (Dried Blood Spots)
  • Sample Preparation: Dried blood spots (DBS) are excised and extracted with ethyl acetate/n-hexane (50/50 v/v) after the addition of the internal standard (hexobarbital) and 1 mol/L K2CO3. The extract is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic System: Reverse-phase C18 column.

  • Mobile Phase: Gradient elution with 1 mmol/L ammonium acetate in water and acetonitrile.

  • Detection: Selected reaction monitoring in negative ionization mode.[6]

HPTLC Method
  • Stationary Phase: Silica gel 60 GF254 TLC plates.

  • Mobile Phase: An appropriate solvent system (not specified in the abstract).

  • Detection: Densitometric scanning at 247 nm.[8]

Visualizing the Inter-laboratory Comparison Workflow

To ensure consistency and reliability of results across different laboratories, proficiency testing is essential. The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

G cluster_0 Coordinating Center A Preparation of Proficiency Testing (PT) Panels B Distribution of PT Panels to Participating Laboratories A->B C Data Collection and Statistical Analysis B->C E Receipt and Analysis of PT Samples B->E D Issuance of Performance Reports C->D G Review of Performance and Implementation of Corrective Actions D->G F Reporting of Results to Coordinating Center E->F F->C

Caption: Workflow of an Inter-laboratory Comparison Study.

This workflow highlights the cyclical nature of proficiency testing, which is a cornerstone of quality assurance in clinical and research laboratories.[9][10][11] A central body prepares and distributes standardized samples to participating labs.[9] The labs analyze the samples and report their results, which are then statistically evaluated to assess inter-laboratory agreement.[9] This process helps identify any systematic biases and ensures that different laboratories can produce comparable results. For instance, in one such program for antiretrovirals including Efavirenz, 100% of the measurements for non-nucleoside reverse transcriptase inhibitors met the acceptance criteria, demonstrating excellent inter-laboratory agreement.[9]

The following diagram illustrates the key steps in a bioanalytical method validation, which is a prerequisite for its use in quantitative analysis.

G A Method Development B Validation Parameters A->B C Linearity & Range B->C D Accuracy B->D E Precision (Intra- & Inter-day) B->E F Selectivity & Specificity B->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) B->G H Recovery B->H I Stability B->I J Application to Routine Analysis C->J D->J E->J F->J G->J H->J I->J

Caption: Bioanalytical Method Validation Workflow.

This workflow outlines the essential parameters that must be evaluated to ensure a bioanalytical method is reliable, reproducible, and fit for its intended purpose. These parameters include linearity, accuracy, precision, selectivity, sensitivity (LOD and LOQ), recovery, and stability of the analyte in the biological matrix.[2]

References

Performance Evaluation of (Rac)-Efavirenz-d5 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological samples is paramount. Efavirenz, a cornerstone of antiretroviral therapy, requires precise measurement for pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of bioanalytical methods for Efavirenz, with a focus on the performance of the stable isotope-labeled internal standard, (Rac)-Efavirenz-d5, across various biological matrices. The use of a deuterated internal standard like Efavirenz-d5 is considered the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving method accuracy and precision.[1][2]

Comparative Performance Data

The following tables summarize the performance characteristics of analytical methods for the quantification of Efavirenz in different biological matrices. The data is compiled from various validated studies and highlights the performance of methods utilizing deuterated internal standards versus other approaches.

Table 1: Performance Characteristics in Human Plasma
ParameterMethod with Deuterated IS (¹³C₆-Efavirenz)[3]Method with Non-Isotopic IS (Hydrochlorothiazide)[4]Method with Non-Isotopic IS (Methyl Prednisolone)[5]
Linearity Range 1 - 2,500 ng/mL10 - 1,500 ng/mL0.43 - 8.6 µg/mL
Correlation Coefficient (r²) > 0.99Not Reported0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]10 ng/mL[4]0.43 µg/mL
Intra-day Precision (%CV) 2.41 - 9.24%1.80 - 10.49%< 2%
Inter-day Precision (%CV) 3.03 - 12.3%4.72 - 10.28%< 2%
Intra-day Accuracy (%) 100 - 112%93.54 - 105.73%98 - 102%
Inter-day Accuracy (%) 95.2 - 108%Not Reported98 - 102%
Extraction Recovery (%) Not explicitly stated, but high efficiency claimed[3]Not ReportedNot Reported
Table 2: Performance in Other Biological Matrices
Biological MatrixInternal StandardLinearity RangeLLOQIntra/Inter-day Precision (%CV)Intra/Inter-day Accuracy (%)Reference
Dried Blood Spots (DBS) Hexobarbital25 - 5,000 ng/mL25 ng/mL6.7 - 8.7%100.3 - 104.2%[6]
Cervicovaginal Secretions (CVS) ¹³C-labeled Efavirenz25 - 10,000 ng/mLNot ReportedNot ReportedNot Reported[7]
Hair Efavirenz-d50.625 - 40 ng/mg0.625 ng/mgNot Reported106.5% (at LLOQ)[8]
Brain Tissue & PBS Lopinavir1.9 - 500 ng/ml1.9 ng/ml1.5 - 5.6%93.7 - 99.5%[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the quantification of Efavirenz in biological matrices.

Method 1: LC-MS/MS Quantification of Efavirenz in Human Plasma using a Deuterated Internal Standard

This method describes a sensitive and selective liquid chromatography/tandem mass spectrometry (LC-MS/MS) approach for the determination of Efavirenz in human plasma.[3]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma, add the internal standard solution (¹³C₆-Efavirenz).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Dilute the supernatant with water before injection into the LC-MS/MS system.[3]

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: A suitable reverse-phase C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Run Time: 5 minutes.[3]

  • Mass Spectrometric Detection:

    • Instrument: Tandem mass spectrometer.

    • Ionization Mode: Negative Ionization Mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Efavirenz: m/z 314.20 → 243.90[3]

      • ¹³C₆-Efavirenz (IS): m/z 320.20 → 249.90[3]

Method 2: Quantification of Efavirenz in Dried Blood Spots (DBS) using a Non-Isotopic Internal Standard

This protocol details a validated LC-MS/MS method for quantifying Efavirenz in dried blood spots.[6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Excise the dried blood spot from the filter paper.

    • Add the internal standard (Hexobarbital) and 1 mol/L K₂CO₃.

    • Extract the sample with an ethyl acetate/n-hexane mixture (50/50 vol/vol).[6]

    • Evaporate the extract to dryness.

    • Reconstitute the residue in the mobile phase for analysis.[6]

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.[6]

    • Mobile Phase: Gradient elution with 1 mmol/L ammonium acetate in water and acetonitrile.[6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Ionization Mode.[6]

    • Detection: Selected Reaction Monitoring.[6]

Visualizations

Experimental Workflow for Efavirenz Quantification

The following diagram illustrates a typical workflow for the quantification of Efavirenz in a biological matrix using LC-MS/MS with a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results quantification->results

Caption: General workflow for bioanalysis of Efavirenz.

Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.

G cluster_virus HIV-1 Virus cluster_host Host Cell viral_rna Viral RNA rt Reverse Transcriptase viral_rna->rt Template viral_dna Viral DNA rt->viral_dna Reverse Transcription integration Integration into Host Genome viral_dna->integration efavirenz Efavirenz efavirenz->rt Inhibition

Caption: Inhibition of HIV-1 reverse transcriptase by Efavirenz.

References

The Clinical Trial Advantage: A Cost-Benefit Analysis of (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and reliability of clinical trial data are paramount. In the landscape of antiretroviral drug development, particularly for non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz, the use of isotopically labeled compounds is becoming a cornerstone of robust bioanalytical methodology. This guide provides a comprehensive cost-benefit analysis of utilizing (Rac)-Efavirenz-d5 in clinical trials, comparing its primary application as an internal standard against the use of non-deuterated Efavirenz and other alternatives.

This compound is a deuterated form of the HIV-1 reverse transcriptase inhibitor, Efavirenz.[1] While the therapeutic potential of deuterated drugs to alter metabolic pathways and reduce toxicity is a significant area of pharmaceutical research, the immediate and quantifiable benefit of this compound in clinical trials lies in its role as a stable isotope-labeled internal standard (SIL-IS) for pharmacokinetic (PK) studies.[2][3] This guide will delve into the cost implications and the substantial analytical benefits of this application, supported by experimental data and detailed protocols.

Cost Comparison: A Necessary Investment for Data Integrity

A direct cost comparison reveals a significant price difference between non-deuterated Efavirenz and its deuterated counterpart. However, this initial investment in this compound for use as an internal standard can be justified by the enhanced quality and reliability of the resulting clinical trial data, potentially preventing costly study failures or repetitions.

CompoundFormSupplier Price (Illustrative)Application in Clinical Trial
EfavirenzActive Pharmaceutical Ingredient (API)Varies significantly based on supplier and quantity.Therapeutic agent being studied.
This compoundStable Isotope Labeled Compound~$1368 per 1 mg[4]Internal standard for bioanalytical assays.

Note: Prices are for illustrative purposes and can vary based on supplier, purity, and quantity.

The higher upfront cost of this compound is primarily due to the complex and specialized synthesis process required for deuterium incorporation.[5] However, the cost-benefit analysis extends beyond the initial purchase price. The use of a SIL-IS is widely recognized for its ability to reduce variability and improve the accuracy of bioanalytical methods, which is a critical factor in the success of clinical trials.[3]

Performance Comparison: The Superiority of a Stable Isotope-Labeled Internal Standard

The primary advantage of using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is its ability to mimic the analyte of interest, non-deuterated Efavirenz, throughout the entire analytical process. This includes extraction, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.

ParameterThis compound (as Internal Standard)Structural Analog (e.g., other NNRTI) or No Internal StandardSupporting Evidence
Accuracy & Precision High accuracy and precision due to co-elution and identical ionization behavior with the analyte.Lower accuracy and precision; does not perfectly mimic the analyte's behavior, leading to uncompensated variability.The use of a SIL-IS is the gold standard for correcting for variability in LC-MS/MS bioanalysis.
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement caused by the biological matrix.Poor to moderate compensation, as the matrix effect on the analog may differ significantly from the analyte.Identical physicochemical properties of the SIL-IS and analyte ensure similar response to matrix interferences.
Extraction Recovery Accurately tracks the recovery of the analyte during sample preparation.May have different extraction efficiency, leading to inaccurate quantification.The deuterated standard behaves identically to the non-deuterated analyte during extraction.
Regulatory Compliance Preferred by regulatory agencies (e.g., FDA, EMA) for bioanalytical method validation.May require more extensive validation to demonstrate its suitability.Regulatory guidelines emphasize the importance of using an appropriate internal standard to ensure data reliability.

Potential Therapeutic Benefits of Deuteration: An Area of Ongoing Research

Beyond its role as an internal standard, the deuteration of Efavirenz holds theoretical therapeutic advantages. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, a phenomenon known as the kinetic isotope effect.[2] This can lead to:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and more stable plasma concentrations.[2]

  • Reduced Formation of Toxic Metabolites: Altering metabolic pathways may reduce the production of harmful byproducts.[2]

  • Enhanced Efficacy: A more favorable pharmacokinetic profile can potentially lead to improved therapeutic outcomes.[3]

While these benefits have been observed with other deuterated drugs, there is currently a lack of publicly available preclinical or clinical data directly comparing the therapeutic performance of this compound with non-deuterated Efavirenz.

Experimental Protocols

Bioanalytical Method Validation using this compound as an Internal Standard

A robust and validated bioanalytical method is crucial for the accurate quantification of Efavirenz in biological matrices. The following outlines a typical LC-MS/MS method validation protocol incorporating this compound as an internal standard, based on FDA guidelines.

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare stock solutions of Efavirenz and this compound in a suitable organic solvent (e.g., methanol).

  • Spike blank biological matrix (e.g., human plasma) with known concentrations of Efavirenz to create calibration standards (typically 8-10 non-zero concentrations) and quality control (QC) samples (at least three levels: low, medium, and high).

  • Add a fixed concentration of this compound to all calibration standards, QC samples, and study samples.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Efavirenz and this compound.

      • Efavirenz: e.g., m/z 316.0 -> 244.0

      • This compound: e.g., m/z 321.0 -> 249.0

4. Method Validation Parameters:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A correlation coefficient (r²) of ≥ 0.99 is typically required.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the response of pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations

G Cost-Benefit Analysis Workflow for this compound in Clinical Trials cluster_cost Cost Analysis cluster_benefit Benefit Analysis cluster_IS_details Internal Standard Benefits cluster_therapeutic_details Potential Therapeutic Benefits Cost_EFV Cost of Non-Deuterated Efavirenz (API) Cost_Analysis Comparative Cost Assessment Cost_EFV->Cost_Analysis Cost_d5 Cost of This compound Cost_d5->Cost_Analysis Decision Decision on Use in Clinical Trial Cost_Analysis->Decision Financial Impact IS_Use Use as Internal Standard (Established Benefit) Benefit_Analysis Overall Benefit Evaluation IS_Use->Benefit_Analysis Accuracy Improved Accuracy & Precision IS_Use->Accuracy Matrix_Effect Matrix Effect Compensation IS_Use->Matrix_Effect Therapeutic_Use Potential Therapeutic Use (Exploratory) Therapeutic_Use->Benefit_Analysis Metabolism Altered Metabolism (Kinetic Isotope Effect) Therapeutic_Use->Metabolism Benefit_Analysis->Decision Scientific & Clinical Impact Data_Reliability Enhanced Data Reliability Accuracy->Data_Reliability Matrix_Effect->Data_Reliability Toxicity Reduced Toxicity Metabolism->Toxicity Efficacy Enhanced Efficacy Metabolism->Efficacy

Caption: Logical flow of the cost-benefit analysis for using this compound.

G Bioanalytical Workflow Using this compound as Internal Standard Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (Internal Standard) Sample->Spike_IS Extraction Sample Preparation (e.g., Protein Precipitation) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Concentration Accurate Drug Concentration Data_Analysis->Concentration

References

Justification for Selecting (Rac)-Efavirenz-d5 as an Internal Standard in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive justification for the selection of (Rac)-Efavirenz-d5 as an internal standard (IS) in the quantitative bioanalysis of Efavirenz. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) assays, ensuring accuracy and precision by compensating for variability during sample processing and analysis. This document outlines the rationale for this selection, compares it with alternative internal standards, and provides representative experimental protocols and validation data.

The Rationale for a Deuterated Internal Standard

In bioanalytical LC-MS methods, an internal standard is crucial for correcting analytical variability, which can arise from sample preparation, injection volume inconsistencies, and matrix effects that may cause ion suppression or enhancement.[1] The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis.[1]

This compound is structurally identical to Efavirenz, with the key difference being the replacement of five hydrogen atoms with deuterium on the cyclopropyl ring. This subtle mass shift allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain virtually identical. This ensures that this compound experiences the same degree of extraction recovery, chromatographic retention, and ionization response as Efavirenz, providing the most accurate correction for any analytical variations.

Comparison with Alternative Internal Standards

While this compound is an ideal choice, other compounds have been utilized as internal standards in Efavirenz bioanalysis. The following table compares this compound with a carbon-13 labeled Efavirenz and a structurally unrelated compound.

Internal StandardStructural Similarity to EfavirenzCo-elution with EfavirenzCompensation for Matrix EffectsPotential for Differential Ionization
This compound Identical (Isotopologue)YesExcellentLow
¹³C₆-Efavirenz Identical (Isotopologue)YesExcellentLow
Methylprednisolone Structurally UnrelatedNoPartialHigh
Tenofovir disoproxil fumarate Structurally UnrelatedNoPartialHigh

As the table illustrates, both deuterated and ¹³C-labeled Efavirenz offer superior performance due to their identical chemical nature to the analyte. Structurally unrelated internal standards, while sometimes used, may not adequately mimic the behavior of Efavirenz, leading to less accurate quantification.

Experimental Protocol: Bioanalytical Method Validation

The following is a representative protocol for the validation of a bioanalytical method for Efavirenz in human plasma using this compound as an internal standard, based on FDA guidelines.[3]

1. Preparation of Stock and Working Solutions:

  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 100 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A suitable HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Efavirenz: m/z 314.1 → 244.0

    • This compound: m/z 319.1 → 249.0

Quantitative Data Summary

The following tables summarize the expected performance data from a validated bioanalytical method using this compound as the internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 5000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.99
Weighting1/x²

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low QC3< 1585-115< 1585-115
Mid QC500< 1585-115< 1585-115
High QC4000< 1585-115< 1585-115

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC395-105> 85
High QC400095-105> 85

Visualizations

Logical Justification for Selecting a Deuterated Internal Standard

G cluster_0 Challenges in Bioanalysis cluster_1 Ideal Internal Standard Properties cluster_2 Outcome a Sample Preparation Variability d Identical Physicochemical Properties to Analyte a->d Addresses b Matrix Effects (Ion Suppression/Enhancement) b->d Addresses c Instrumental Drift c->d Addresses g This compound d->g Fulfilled by e Co-elution with Analyte e->g Fulfilled by f Distinct Mass Spectrometric Signal f->g Fulfilled by h Accurate and Precise Quantification of Efavirenz g->h Leads to

Caption: Justification for selecting this compound.

Experimental Workflow for Bioanalytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation A Optimize LC Conditions B Optimize MS/MS Parameters A->B C Develop Sample Preparation B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Matrix Effect & Recovery F->G H Stability G->H I Sample Analysis H->I

Caption: Bioanalytical method validation workflow.

References

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